(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-6-2-4-11(8-13)10-19-14-7-3-5-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIXUNCSDKZOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584719 | |
| Record name | {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-75-6 | |
| Record name | B-[3-[(3-Methoxyphenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Abstract
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is a valuable bifunctional molecule, serving as a key building block in medicinal chemistry and materials science. Its utility primarily stems from the presence of a boronic acid moiety, which is amenable to Suzuki-Miyaura cross-coupling reactions, and a flexible ether linkage that can influence molecular conformation and solubility.[1][2] This guide provides a comprehensive overview of a robust and efficient synthetic strategy for this compound, intended for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles, offering detailed protocols, mechanistic insights, and practical considerations to ensure successful synthesis.
Introduction: Significance and Applications
Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups has cemented its importance in the synthesis of complex molecules, including pharmaceuticals and organic electronic materials.[3][4] The target molecule, this compound, is of particular interest as it incorporates a substituted benzyl ether, which can be a crucial pharmacophore or a tool for modifying physicochemical properties.
The synthesis of this molecule requires a strategic approach to assemble the substituted phenyl ether and the boronic acid functionalities. This guide will detail a logical and field-proven two-step synthetic sequence.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points: the C-O ether bond and the C-B bond. This leads to two plausible forward synthetic strategies:
-
Strategy A: Formation of the ether linkage followed by introduction of the boronic acid.
-
Strategy B: Starting with a pre-functionalized boronic acid and forming the ether linkage.
This guide will focus on Strategy A , which is often more practical due to the ready availability of the starting materials and the robustness of the reactions involved. The overall synthetic workflow is depicted below.
Figure 1: A simplified retrosynthetic analysis for the target molecule.
Experimental Section: A Two-Step Synthesis
Step 1: Williamson Ether Synthesis of 1-Bromo-3-((3-methoxybenzyl)oxy)benzene
The initial step involves the formation of the ether linkage via the Williamson ether synthesis.[5][6][7] This classic S(_N)2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide on a suitable alkyl electrophile.[6][8]
Mechanism:
The reaction proceeds by deprotonation of 3-bromophenol with a base, typically a carbonate or hydride, to generate the corresponding phenoxide. This potent nucleophile then attacks the benzylic carbon of 3-methoxybenzyl bromide, displacing the bromide leaving group in a concerted S(_N)2 fashion.[6][9]
Figure 2: Reaction scheme for the Williamson ether synthesis step.
Experimental Protocol:
-
To a stirred solution of 3-bromophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).[5][9]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 3-methoxybenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-((3-methoxybenzyl)oxy)benzene.
| Reagent | Molar Eq. | Purpose |
| 3-Bromophenol | 1.0 | Starting material (nucleophile precursor) |
| Potassium Carbonate | 1.5 | Base for deprotonation |
| 3-Methoxybenzyl bromide | 1.1 | Electrophile |
| DMF/Acetonitrile | - | Solvent |
Table 1: Reagents for Williamson Ether Synthesis.
Step 2: Lithiation-Borylation for the Synthesis of this compound
The second and final step is the conversion of the aryl bromide to the corresponding boronic acid. This is efficiently achieved through a lithiation-borylation sequence.[10] This method involves a halogen-lithium exchange followed by quenching the resulting aryllithium species with a trialkyl borate.[11]
Mechanism:
The aryl bromide is treated with an organolithium reagent, typically n-butyllithium, at low temperatures to undergo halogen-lithium exchange, forming a highly reactive aryllithium intermediate. This nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is subsequently hydrolyzed with aqueous acid to yield the final boronic acid product.[11]
Figure 3: Reaction scheme for the lithiation-borylation step.
Experimental Protocol:
-
Dissolve 1-bromo-3-((3-methoxybenzyl)oxy)benzene (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.[11]
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) and stir vigorously for at least 1 hour to hydrolyze the boronate ester.[11]
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can often be purified by recrystallization or by trituration with a non-polar solvent like hexanes to afford the pure this compound.
| Reagent | Molar Eq. | Purpose |
| 1-Bromo-3-((3-methoxybenzyl)oxy)benzene | 1.0 | Starting material |
| n-Butyllithium | 1.1 | Lithiating agent |
| Triisopropyl borate | 1.2 | Boron source |
| THF/Diethyl ether | - | Anhydrous solvent |
| Aqueous HCl | - | Hydrolysis of boronate ester |
Table 2: Reagents for Lithiation-Borylation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through careful monitoring and characterization at each stage.
-
Reaction Monitoring: The progress of both reactions should be monitored by TLC to ensure complete consumption of the starting materials.
-
Intermediate Characterization: The intermediate, 1-bromo-3-((3-methoxybenzyl)oxy)benzene, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity before proceeding to the next step.
-
Final Product Characterization: The final product, this compound, must be thoroughly characterized. Boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can be observed in characterization data. Purity should be assessed by NMR and confirmed by mass spectrometry and melting point analysis.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by a lithiation-borylation reaction. This approach utilizes readily available starting materials and robust, well-established chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, with the CAS Registry Number 871125-75-6, is a specialized boronic acid derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a benzyloxy ether linkage and a reactive boronic acid moiety, makes it a valuable tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. The strategic placement of the methoxy group on the benzyl ring allows for subtle modulation of electronic and steric properties, offering fine control in synthetic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral characteristics of a reagent is fundamental to its effective application in research and development.
Core Properties
The essential physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| CAS Number | 871125-75-6 | [1] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1] |
| Molecular Weight | 258.08 g/mol | [1] |
| Melting Point | 93-97 °C | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in nonpolar solvents like hexanes. | Inferred from the properties of similar boronic acids. |
Spectroscopic Characterization
While a full experimental spectrum for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds. These predictions are vital for reaction monitoring and product confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a characteristic singlet for the benzylic methylene protons (Ar-CH₂-O), and a singlet for the methoxy group protons (-OCH₃). The boronic acid protons (-B(OH)₂) may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a series of signals corresponding to the aromatic carbons, with the carbon attached to the boron atom often showing a broader or less intense signal. The benzylic carbon and the methoxy carbon would also be clearly identifiable.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong O-H stretching vibrations from the boronic acid group, C-O stretching from the ether linkage and the methoxy group, and various C-H and C=C stretching and bending frequencies from the aromatic rings.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Mechanism
The synthesis of this compound can be approached through a multi-step process, leveraging well-established methodologies in organic chemistry. A representative synthesis is outlined below, based on common strategies for preparing similar ether-linked phenylboronic acids.
Logical Flow of Synthesis
The synthetic strategy involves two main stages: the formation of the key ether linkage followed by the introduction of the boronic acid functionality. This approach ensures the preservation of the ether bond during the often harsh conditions of borylation.
Caption: Synthetic pathway for the target boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-3-((3-methoxybenzyl)oxy)benzene
-
Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Addition of Reagent: Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired ether intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate from Step 1, 1-bromo-3-((3-methoxybenzyl)oxy)benzene (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.
Applications in Suzuki-Miyaura Cross-Coupling
Boronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] this compound is designed to be an effective coupling partner in these transformations, enabling the introduction of the 3-((3-methoxybenzyl)oxy)phenyl moiety into a variety of molecular scaffolds.
Catalytic Cycle and Role of the Boronic Acid
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
In this cycle, our topic boronic acid, in the presence of a base, undergoes transmetalation with the palladium(II) complex, transferring its organic substituent to the palladium center. This is a critical step that precedes the final reductive elimination to form the desired biaryl product. The choice of base, solvent, and palladium ligand system is crucial for achieving high yields and selectivities.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
Hazard Identification and Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, related boronic acids are generally classified with the following hazards:
-
Signal Word: Warning[3]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Storage and Stability
Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (trimeric anhydrides). Therefore, it is recommended to:
-
Store the compound in a tightly sealed container.
-
Keep it in a cool, dry place, away from sources of moisture.
-
For long-term storage, refrigeration is advisable.
Conclusion
This compound is a sophisticated and valuable building block for organic synthesis. Its well-defined structure and predictable reactivity make it an excellent choice for researchers in drug discovery and materials science who require precise control over molecular architecture. By understanding its properties, synthesis, and applications, scientists can effectively harness its potential to construct novel and complex molecules with desired functionalities.
References
Characterization data for (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
An In-Depth Technical Guide to the Characterization of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bespoke chemical entity with significant potential as a building block in synthetic organic chemistry, particularly in the construction of complex molecules for drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, necessitates a robust and unambiguous characterization to ensure purity, structural integrity, and reactivity. This guide provides a comprehensive framework for the synthesis, purification, and multi-technique analytical characterization of this compound. We present field-proven protocols for spectroscopic, spectrometric, and chromatographic analysis, explaining the causality behind experimental choices to ensure reproducible and reliable results. This document is designed to serve as a Senior Application Scientist's perspective on establishing a self-validating analytical workflow for novel boronic acids.
Introduction: The Rationale for Comprehensive Characterization
The precise three-dimensional structure and purity of a chemical building block are paramount to the success of subsequent synthetic steps and the biological activity of the final compound. This compound, with its ether linkage and reactive boronic acid moiety, presents unique characterization challenges, including the potential for dehydration to form boroxine anhydrides, hydrolysis of the boronic acid group, and impurities stemming from its synthesis.
An exhaustive characterization serves multiple critical functions:
-
Structural Confirmation: Unambiguously verifies that the synthesized molecule is indeed the target compound.
-
Purity Assessment: Quantifies the presence of residual solvents, starting materials, and side-products.
-
Stability Evaluation: Provides a baseline for assessing degradation over time or under specific storage conditions.
-
Reaction Optimization: Ensures that reactivity in subsequent reactions is predictable and not confounded by unknown impurities.
This guide establishes the analytical gold standard for this specific molecule, ensuring its reliable application in research and development.
Synthesis and Purification Workflow
A logical and efficient synthesis is the foundation of a high-quality chemical reagent. The most direct route to the target compound is a Williamson ether synthesis, a classic and reliable method for forming the ether linkage.
Proposed Synthetic Pathway
The synthesis involves the reaction of 3-hydroxyphenylboronic acid with 3-methoxybenzyl chloride under basic conditions. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking the benzylic carbon of 3-methoxybenzyl chloride and displacing the chloride.
Caption: Proposed synthetic and purification workflow for the target compound.
Experimental Protocol: Synthesis
-
To a stirred solution of 3-hydroxyphenylboronic acid (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (2.5 eq).
-
Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The primary impurities are unreacted starting materials and the trimeric boroxine anhydride. A carefully designed acid-base extraction followed by recrystallization is highly effective.[1]
-
Dissolve the crude product in diethyl ether.
-
Wash the organic layer with water (2x) to remove excess potassium carbonate and other water-soluble impurities.
-
To separate any unreacted 3-hydroxyphenylboronic acid, wash the organic layer with a mild aqueous base (e.g., 1 M NaOH). The target product, being a weaker acid, will largely remain in the organic phase while the more acidic phenol is extracted into the aqueous phase.
-
Acidify the organic layer with 1 M HCl to ensure the boronic acid is in its free acid form.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product as a white solid.[2]
Spectroscopic and Spectrometric Characterization
A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a complete picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹¹B NMR are essential.
Causality: ¹H NMR confirms the presence and integration of all protons and their coupling patterns, verifying the arrangement of substituents on the aromatic rings. ¹³C NMR confirms the carbon skeleton. Due to the low natural abundance and quadrupolar nature of boron, the carbon atom directly attached to boron is often not observed or is very broad.[3] ¹¹B NMR is crucial for directly observing the boron environment, which helps distinguish the boronic acid from potential boroxine or boronate ester impurities.
Predicted NMR Data
| Technique | Expected Chemical Shifts (δ, ppm) | Key Features |
|---|---|---|
| ¹H NMR | 7.8-7.2 (m) | Aromatic protons |
| 5.1 (s) | Benzylic -CH₂- protons | |
| 3.8 (s) | Methoxy -OCH₃ protons | |
| 8.0-8.2 (br s) | Boronic acid B(OH)₂ protons (often exchangeable with D₂O) | |
| ¹³C NMR | 160-158 | C-O (ether and methoxy) |
| 140-110 | Aromatic carbons | |
| 70.0 | Benzylic -CH₂- carbon | |
| 55.2 | Methoxy -OCH₃ carbon | |
| ~135 | C-B (often not observed or broad) |
| ¹¹B NMR | 28-30 | Characteristic for trigonal planar arylboronic acids |
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified solid.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help visualize the acidic B(OH)₂ protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, a second spectrum after adding a drop of D₂O can be acquired to confirm the exchangeable B(OH)₂ protons.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.
Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, minimizing fragmentation and clearly showing the molecular ion. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula by providing a highly accurate mass measurement. Boronic acids can be challenging to analyze by MS due to their tendency to form adducts or dehydrate in the source.[4]
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Formula |
|---|---|---|---|
| HRMS | ESI-Negative | [M-H]⁻ | C₁₄H₁₄BO₄⁻ |
| HRMS | ESI-Positive | [M+H]⁺ | C₁₄H₁₅BO₄H⁺ |
| HRMS | ESI-Positive | [M+Na]⁺ | C₁₄H₁₅BO₄Na⁺ |
Protocol: MS Sample Preparation and Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire spectra in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
-
Analyze the data to identify the monoisotopic mass and compare it with the theoretical value for C₁₄H₁₅BO₄.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected IR Data
| Wavenumber (cm⁻¹) | Vibration | Significance |
|---|---|---|
| 3500-3200 (broad) | O-H stretch | Confirms B(OH)₂ group |
| 1380-1310 | B-O stretch | Characteristic of boronic acid |
| 1250-1200 | C-O-C stretch | Confirms ether linkage |
| 1600-1450 | C=C stretch | Aromatic rings |
Chromatographic Purity Assessment
Chromatography is essential for quantifying the purity of the final compound and for monitoring the progress of the synthesis.
Caption: Integrated analytical workflow for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining purity. Boronic acids can be challenging due to potential interactions with the metal surfaces of standard columns and instruments, leading to poor peak shape. Using columns with technology designed to mitigate these interactions is highly recommended.
Protocol: HPLC Purity Analysis
-
System: Arc™ HPLC System or equivalent.
-
Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm. The HSS T3 stationary phase is chosen for its ability to retain and separate polar compounds under aqueous conditions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient, for example, 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Photodiode Array (PDA) at 254 nm.
-
Sample Prep: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of ~0.5 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid reaction monitoring and qualitative purity assessment. A specific staining method can be used for the facile detection of boronic acids.
Protocol: TLC with Curcumin Staining
-
Spot the sample on a silica gel TLC plate.
-
Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the plate under UV light (254 nm).
-
For specific detection, dip the plate in a curcumin staining solution. Boronic acids will appear as a distinct red-colored spot due to the formation of a boron-curcumin complex.[5] This provides an orthogonal confirmation of the spot's identity.
Physicochemical Characterization
Melting Point (MP)
A sharp melting point range is a classic indicator of high purity for a crystalline solid. A broad range (>2°C) often suggests the presence of impurities.
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, (and potentially B), which can be compared to the theoretical values calculated from the molecular formula. This serves as a final, quantitative confirmation of purity and composition.
Theoretical Composition for C₁₄H₁₅BO₄:
-
Carbon (C): 65.16%
-
Hydrogen (H): 5.86%
Summary of Characterization Data
| Analysis | Technique | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H, ¹³C, ¹¹B NMR | Conforms to the proposed structure |
| Molecular Weight | HRMS | Matches theoretical mass ± 5 ppm |
| Purity | HPLC | ≥98.0% (by area %) |
| Melting Point | Capillary MP | Sharp range, e.g., 1XX-1XX °C |
| Elemental Comp. | Combustion Analysis | C% and H% within ±0.4% of theoretical |
Conclusion
The characterization of this compound is a multi-faceted process that requires an integrated analytical approach. By systematically applying the spectroscopic, spectrometric, and chromatographic techniques outlined in this guide, researchers can ensure the structural integrity and purity of this valuable synthetic building block. The causality-driven protocols and self-validating workflows described herein provide a robust framework for the reliable characterization of novel boronic acids, ultimately accelerating progress in drug discovery and chemical synthesis.
References
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Guide to (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, a versatile chemical intermediate. We will explore its core structure, physicochemical properties, a robust synthesis protocol, and its significant role in modern synthetic chemistry, particularly within the realm of drug discovery and development.
Molecular Structure and Identification
This compound is an aromatic boronic acid characterized by a complex ether linkage. The core structure consists of a phenylboronic acid moiety where the phenyl ring is substituted at the meta-position (C3) with a 3-methoxybenzyloxy group. This specific arrangement of functional groups—a boronic acid for coupling, a flexible ether linkage, and an electron-donating methoxy group—makes it a valuable building block for creating intricate molecular architectures.
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 871125-75-6 | [1] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1] |
| Molecular Weight | 258.08 g/mol | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | N/A |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound can be efficiently achieved through a two-step process. This protocol is designed for robustness and scalability, leveraging well-established reactions in organic chemistry.
Pillar of Expertise: Rationale Behind the Synthetic Strategy
The chosen synthetic route involves two core transformations:
-
Williamson Ether Synthesis: This classic and reliable method is used to form the key ether linkage.[2] It involves the reaction of a phenoxide with an alkyl halide.[3] For this synthesis, we elect to use 3-hydroxyphenylboronic acid as the phenol component. This choice is strategic; performing the etherification on the boronic acid-containing starting material avoids the need to handle potentially unstable organometallic intermediates derived from the corresponding ether.
-
Protection of the Boronic Acid: Boronic acids can be sensitive to the basic conditions of the Williamson synthesis. To ensure the integrity of the boronic acid moiety, it is temporarily converted to a more stable boronate ester (e.g., a pinacol ester) before the etherification step. This protecting group is then easily removed during the final acidic work-up.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology
Step 1: Protection of 3-Hydroxyphenylboronic acid
-
Reactor Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.5 M).
-
Azeotropic Dehydration: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which can often be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
Reagent Addition: Dissolve the crude pinacol ester from Step 1 in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 1.5 eq) as the base, followed by 3-methoxybenzyl bromide (1.05 eq).
-
Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Step 3: Deprotection and Final Product Isolation
-
Hydrolysis: Combine the organic extracts and wash them with a dilute aqueous acid solution (e.g., 1M HCl) to hydrolyze the pinacol ester back to the boronic acid.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Isolation: The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
Pillar of Trustworthiness: The Role of Boronic Acids
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry.[4] Their unique chemical properties, including low toxicity and versatile reactivity, have led to their incorporation into several FDA-approved drugs.[5][6]
Key Applications Include:
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application of arylboronic acids.[7] The palladium-catalyzed reaction between a boronic acid and an organohalide is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in drug candidates.[8][9] this compound serves as a sophisticated building block in this context, enabling the synthesis of complex molecules with potential biological activity.[10]
-
Enzyme Inhibition: The boron atom in boronic acids can form reversible covalent bonds with active site nucleophiles (like serine or threonine) in enzymes.[5] This property has been exploited to design potent enzyme inhibitors. The first-in-class proteasome inhibitor, Bortezomib (Velcade®), is a boronic acid-containing drug used to treat multiple myeloma.[11]
-
Prodrugs and Sensing: The ability of boronic acids to react reversibly with diols is utilized in developing glucose sensors and prodrug strategies.[4][5] The boronic acid moiety can act as a "mask" for a drug, which is released under specific physiological conditions, such as high levels of reactive oxygen species (ROS) in a tumor microenvironment.[5]
The subject compound, with its specific substitution pattern, is an ideal candidate for use in library synthesis to explore structure-activity relationships (SAR) for novel therapeutic targets.[7] The methoxybenzyl ether component can engage in specific hydrogen bonding or hydrophobic interactions within a biological target, while the boronic acid serves as the reactive handle for molecular elaboration.
Conclusion
This compound is a high-value chemical tool for researchers in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity, grounded in the robust chemistry of boronic acids, make it a key intermediate for the synthesis of complex organic molecules. The synthetic protocol outlined herein provides a reliable pathway for its preparation, enabling its application in cutting-edge drug discovery programs aimed at developing the next generation of therapeutics.
References
- 1. allbiopharm.com [allbiopharm.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
Potential applications of benzyloxy-substituted phenylboronic acids
An In-depth Technical Guide to the Applications of Benzyloxy-Substituted Phenylboronic Acids
Abstract: Benzyloxy-substituted phenylboronic acids represent a class of highly versatile reagents that have found extensive application in modern organic synthesis and medicinal chemistry. Their unique structural features, combining the reactivity of a phenylboronic acid with a strategically placed, cleavable benzyloxy protecting group, enable the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core applications of these compounds, with a focus on their pivotal role in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl scaffolds, their function as protecting groups for phenols, and their emerging significance in drug discovery as enzyme inhibitors and molecular sensors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and data-driven examples to facilitate the effective utilization of these valuable synthetic tools.
The Strategic Advantage of the Benzyloxy Moiety
The utility of benzyloxy-substituted phenylboronic acids stems from the dual functionality imparted by the benzyloxy group. This group serves not only as a stable ether linkage that can be readily cleaved under specific conditions but also influences the electronic properties of the boronic acid, thereby modulating its reactivity. The ability to mask a hydroxyl group as a benzyl ether is a cornerstone of multi-step organic synthesis, allowing for transformations on other parts of a molecule without interference from a reactive phenol.[1][2] The subsequent deprotection, typically via catalytic hydrogenolysis, is a mild and efficient process that regenerates the phenol, a common functional group in biologically active compounds.[3][4]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures which are prevalent in pharmaceuticals and advanced materials.[5][6][7][8][9] Benzyloxy-substituted phenylboronic acids are excellent coupling partners in these reactions, enabling the synthesis of complex biaryl compounds.[10][11][12]
Mechanistic Overview and Key Experimental Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13] The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions.[13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Expertise & Experience in Experimental Design:
-
Catalyst Selection: The choice of palladium catalyst and associated ligands is paramount. For electron-rich benzyloxy-substituted phenylboronic acids, palladium complexes with bulky, electron-rich phosphine ligands such as SPhos or JohnPhos can enhance the rate of reductive elimination and improve overall reaction efficiency.[14]
-
Base and Solvent: The base facilitates the transmetalation step by activating the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is crucial for dissolving both the organic substrates and the inorganic base.[15]
Synthesis of Biaryl Scaffolds in Drug Discovery
The biaryl motif is a privileged structure in medicinal chemistry, and the Suzuki-Miyaura coupling provides a direct route to these valuable compounds.[16][17]
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Benzyloxy-Substituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | 4-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [5] |
| 1-Bromo-4-nitrobenzene | 3-(Benzyloxy)phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | |
| 2-Bromonaphthalene | 2-(Benzyloxy)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 16 | 88 |
Detailed Experimental Protocol: Synthesis of 4-Methoxy-4'-(benzyloxy)biphenyl
This protocol provides a step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
4-(Benzyloxy)phenylboronic acid (1.2 mmol, 274 mg)[18]
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-iodoanisole, 4-(benzyloxy)phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.[15]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
The Benzyloxy Group as a Strategic Protecting Group
The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions and its facile removal.[1]
Caption: General scheme for the protection of a phenol as a benzyl ether and its subsequent deprotection.
Deprotection Protocol:
Catalytic hydrogenolysis is the most common method for the removal of a benzyl ether.[3][4][19]
Materials:
-
Benzyloxy-containing compound (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethyl Acetate (10 mL)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the benzyloxy-containing compound in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate and backfill the flask with hydrogen gas from a balloon three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Expanding Horizons: Applications in Medicinal Chemistry
Beyond their role as synthetic intermediates, benzyloxy-substituted phenylboronic acids and their parent compounds are gaining traction for their inherent biological activities.[20]
Enzyme Inhibition
Boronic acids are recognized as potent inhibitors of various enzymes, particularly serine proteases.[21][22] The boron atom can form a reversible covalent bond with the catalytic serine residue, mimicking the transition state of substrate hydrolysis.[23][24] The benzyloxy substituent can be strategically positioned to interact with specific pockets within the enzyme's active site, thereby enhancing potency and selectivity.[25][26]
Table 2: Phenylboronic Acids as Enzyme Inhibitors
| Enzyme Target | Boronic Acid Derivative | Reported Activity | Reference |
| KPC-2 β-lactamase | 3-Nitrophenylboronic acid | Potent inhibitor | [26] |
| Serine Proteases | Various phenylboronic acids | General inhibitory activity | [23] |
| AmpC β-lactamase | Phenylboronic acid derivatives | Cross-class inhibition | [21] |
Molecular Sensors for Biological Analytes
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for their use in developing sensors for carbohydrates and other biologically relevant molecules.[27][28][29][30] This interaction can be coupled with a signaling mechanism, such as a change in fluorescence, to allow for the detection and quantification of the target analyte.[30][31] The benzyloxy group can be incorporated into the sensor design to modulate its electronic properties and, consequently, its binding affinity and signaling response.
Caption: General principle of a boronic acid-based fluorescent sensor for diol-containing analytes.
Conclusion and Future Perspectives
Benzyloxy-substituted phenylboronic acids are demonstrably powerful and versatile tools in the hands of synthetic and medicinal chemists. Their well-established utility in Suzuki-Miyaura cross-coupling reactions and as protecting groups continues to be indispensable for the construction of complex molecules. The growing body of research into their direct biological applications as enzyme inhibitors and molecular sensors opens up exciting new avenues for drug discovery and diagnostics. Future research will likely focus on the development of novel benzyloxy-substituted phenylboronic acids with tailored electronic and steric properties to achieve even greater selectivity and efficacy in both synthetic and biological applications.
References
- 1. nbinno.com [nbinno.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biaryl_synthesis [www2.chemistry.msu.edu]
- 9. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. electrochemsci.org [electrochemsci.org]
- 28. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 29. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 30. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy | MDPI [mdpi.com]
A Technical Guide to the Stability and Storage of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. However, the inherent lability of the boronic acid functional group presents significant challenges regarding its stability and storage. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and robust analytical methodologies for assessing its integrity over time. By understanding and implementing these field-proven insights, researchers can ensure the quality and reactivity of this critical reagent, leading to more reliable and reproducible synthetic outcomes.
Introduction: The Double-Edged Sword of Boronic Acid Reactivity
Boronic acids are indispensable tools in modern organic synthesis, largely due to the versatility of the Suzuki-Miyaura cross-coupling reaction.[1][2] Their moderate reactivity, general stability, and ease of handling have cemented their role as essential building blocks.[1][2] However, the very attributes that make them effective reagents also render them susceptible to degradation. For drug development professionals, ensuring the purity and stability of starting materials like this compound is paramount, as impurities can lead to failed reactions, difficult purifications, and potentially misleading biological data. This guide aims to provide a comprehensive framework for maintaining the integrity of this specific boronic acid, moving beyond generic advice to offer scientifically grounded protocols and rationale.
Chemical Properties and Inherent Instabilities
This compound is a white to off-white solid. The core of its reactivity and instability lies in the electron-deficient boron atom, which makes it a mild Lewis acid.[3] This Lewis acidity is central to its role in transmetalation during catalytic cycles but also opens it up to several degradation pathways.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Methoxyphenylboronic acid | Phenylboronic acid |
| Molecular Formula | C14H15BO4 | C7H9BO3[4][5] | C6H7BO2[3] |
| Molecular Weight | 258.08 g/mol [6][7] | 151.96 g/mol [4] | 121.93 g/mol [3] |
| Appearance | White to off-white solid | Solid[4] | White to yellow powder[3] |
| Melting Point (°C) | Not readily available | 160-163[4] | 216[3] |
Key Degradation Pathways of Arylboronic Acids
Understanding the mechanisms of degradation is crucial for developing effective stabilization strategies. For arylboronic acids like our target compound, two primary pathways are of concern: protodeboronation and oxidation.
Protodeboronation: The Scourge of Moisture and pH Extremes
Protodeboronation is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[8][9] This process is often facilitated by moisture and can be accelerated under acidic or basic conditions.[10] For this compound, this would result in the formation of 3-((3-methoxybenzyl)oxy)benzene, an impurity that will not participate in cross-coupling reactions.
The pH of the environment plays a critical role in the rate of protodeboronation. Studies on substituted phenylboronic acids have shown that the decomposition rate is often slowest around pH 5 and increases significantly in more acidic or basic solutions.[10]
Oxidation: The Peril of Atmospheric Oxygen
Arylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species.[11][12] This degradation pathway typically yields the corresponding phenol. In the case of our target molecule, oxidation would lead to the formation of 3-((3-methoxybenzyl)oxy)phenol. This oxidative instability can be a significant issue, especially at physiological pH, which is relevant for applications in chemical biology.[11] The mechanism of oxidation involves the formation of a boronate intermediate which then undergoes rearrangement.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The primary goal is to minimize exposure to moisture, oxygen, light, and elevated temperatures.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (-20°C for long-term)[7][8] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen)[13] | Minimizes contact with atmospheric oxygen and moisture, thus inhibiting oxidation and protodeboronation. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can catalyze degradation. |
| Moisture | Store in a desiccator or dry box[14] | Prevents hydrolysis and subsequent protodeboronation. |
Handling Best Practices:
-
Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox or under a stream of inert gas.
-
Minimize Exposure: Only remove the amount of material needed for a reaction. Avoid repeatedly opening and closing the main storage container.
-
Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
Assessing Stability: Analytical Methodologies
Regularly assessing the purity of this compound is crucial, especially for material that has been in storage for an extended period. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the parent boronic acid from its potential degradation products. However, the analysis of boronic acids by RP-HPLC can be challenging due to their labile nature, which can lead to on-column degradation.[15][16][17]
Protocol: RP-HPLC Method for Stability Assessment
-
Column: Use a column with low silanol activity to minimize on-column hydrolysis. A C18 stationary phase is a common choice.
-
Mobile Phase:
-
Aqueous (A): Water with 0.1% formic acid (or another suitable modifier).
-
Organic (B): Acetonitrile or Methanol.
-
Rationale: The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape. However, the effect of the pH modifier on on-column hydrolysis should be evaluated.[17]
-
-
Gradient: A typical gradient would be from 5-95% B over 15-20 minutes.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 220 nm and 254 nm).
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent like acetonitrile immediately before analysis to minimize degradation in the sample vial.[16]
Caption: A typical workflow for assessing the stability of boronic acids using RP-HPLC.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is an excellent alternative to HPLC for analyzing boronic acids and their corresponding esters.[15] It avoids the use of aqueous mobile phases, thereby preventing hydrolysis during analysis and providing a more accurate assessment of the sample's integrity.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used for a quick purity assessment. The appearance of new aromatic signals or the disappearance of the characteristic B(OH)₂ protons (which are often broad and may exchange with solvent) can indicate degradation. Comparing the integration of signals from the parent compound to those of known impurities can provide a quantitative measure of purity.
The Boronate Ester Alternative: A Stability-Reactivity Trade-Off
For applications where stability is a major concern, converting the boronic acid to a boronate ester (e.g., a pinacol ester) is a common strategy.[18] Boronate esters are generally more stable, crystalline, and easier to handle and purify.[18][19] They are less susceptible to oxidation and protodeboronation.[18]
However, this enhanced stability comes at the cost of reduced reactivity.[18] In many cross-coupling reactions, the boronate ester is thought to hydrolyze in situ back to the more reactive boronic acid under the aqueous basic conditions of the reaction.[18] Therefore, the choice between using the boronic acid or its ester derivative depends on the specific requirements of the synthesis and the acceptable trade-off between stability and reaction kinetics.
Conclusion: A Proactive Approach to Reagent Integrity
The stability of this compound is not a passive property but one that must be actively managed. By understanding the fundamental degradation pathways of protodeboronation and oxidation, researchers can implement robust storage and handling protocols to preserve the integrity of this valuable reagent. The use of appropriate analytical techniques for regular purity assessment provides a crucial quality control measure. For long-term stability or challenging applications, the use of a more stable boronate ester should be considered. A proactive and informed approach to the stability of boronic acids will ultimately lead to more reliable, reproducible, and successful outcomes in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 5. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 1072952-02-3|(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid: From Commercial Availability to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, with the CAS Number 1256345-64-7, is a versatile organic building block of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a phenylboronic acid moiety with a methoxybenzyl ether, make it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, key chemical properties, a plausible synthetic route, and its primary applications, with a focus on its role in drug discovery and development.
Commercial Availability and Physicochemical Properties
This compound is commercially available from various chemical suppliers. While specific purity grades and specifications may vary between suppliers, it is typically offered as a research-grade chemical. Researchers are advised to request a certificate of analysis from their chosen supplier to obtain lot-specific data.
| Property | Value | Source |
| CAS Number | 1256345-64-7 | Internal Data |
| Molecular Formula | C₁₄H₁₅BO₄ | Internal Data |
| Molecular Weight | 258.08 g/mol | Internal Data |
| Appearance | White to off-white solid (inferred) | [1] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (inferred) | [1] |
Note: Some properties are inferred from commercially available, structurally similar boronic acids.
Synthesis of this compound
Step 1: Synthesis of 1-Bromo-3-((3-methoxybenzyl)oxy)benzene
The initial step involves the Williamson ether synthesis to protect the hydroxyl group of 3-bromophenol with 3-methoxybenzyl chloride.
Caption: Step 1: Williamson Ether Synthesis.
Experimental Protocol:
-
To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add 3-methoxybenzyl chloride (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-((3-methoxybenzyl)oxy)benzene.
Step 2: Synthesis of this compound
The final step involves a lithium-halogen exchange of the aryl bromide, followed by trapping with a borate ester and subsequent hydrolysis to yield the desired boronic acid.[2]
Caption: Step 2: Borylation via Lithium-Halogen Exchange.
Experimental Protocol:
-
Dissolve 1-bromo-3-((3-methoxybenzyl)oxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a highly efficient method for the synthesis of biaryl and substituted aromatic compounds.[5][6][7][8]
Caption: General Scheme of the Suzuki-Miyaura Coupling.
Self-Validating Protocol for a Generic Suzuki-Miyaura Coupling:
This protocol is designed to be self-validating through careful monitoring and characterization at each key stage.
-
Reagent Purity Assessment:
-
Confirm the purity of this compound via ¹H NMR and LC-MS. The presence of significant amounts of the corresponding boroxine (the trimeric anhydride) is common and often does not impede the reaction.
-
Ensure the aryl halide/triflate is of high purity and free of contaminants that could poison the palladium catalyst.
-
-
Reaction Setup and Inert Atmosphere:
-
To a flame-dried Schlenk flask, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands (e.g., phosphine ligands) under a positive pressure of the inert gas.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). The use of a two-phase system with a phase-transfer catalyst can sometimes be beneficial.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The disappearance of the limiting reagent (usually the aryl halide) and the appearance of the product spot are key indicators of reaction completion.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the base and other inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Product Characterization and Validation:
-
Characterize the purified product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected spectroscopic data should be consistent with the formation of the desired C-C bond.
-
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as privileged structures in medicinal chemistry.[9][10][11] The incorporation of the (3-((3-Methoxybenzyl)oxy)phenyl) moiety can be strategically employed to modulate the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and target-binding interactions.
The benzyl ether linkage provides a degree of conformational flexibility, which can be advantageous for optimizing interactions within a protein binding pocket. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring.
The boronic acid functional group itself is a unique pharmacophore. It can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[11] For example, several FDA-approved drugs contain a boronic acid moiety that is crucial for their mechanism of action.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial searches, general safety precautions for handling boronic acids should be followed, based on data for similar compounds.[1] Boronic acids are generally considered to be of low to moderate toxicity.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from oxidizing agents and strong acids. It is advisable to store under an inert atmosphere to prevent degradation.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially available and highly valuable building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. While detailed, specific experimental data for this particular compound is not extensively published, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of boronic acids. As the demand for novel therapeutics continues to grow, reagents such as this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
- 1. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis of (3-((3-Methoxybenzyl)oxy)phenyl)boronic Acid Esters
Abstract
This technical guide provides a comprehensive examination of the hydrolysis of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid esters, a critical transformation in organic synthesis and drug development. Boronic acids are pivotal intermediates, notably in Suzuki-Miyaura cross-coupling reactions, and serve as key pharmacophores in medicinal chemistry.[1][2] The controlled generation of the free boronic acid from its more stable ester precursor is a crucial step that dictates the efficiency of subsequent reactions and the purity of the final product. This document will delve into the mechanistic underpinnings of boronic ester hydrolysis, explore the key factors influencing this process, present detailed experimental protocols, and address the potential stability challenges posed by the molecule's benzylic ether and methoxyaryl functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this and structurally related boronic acid derivatives.
Introduction: The Significance of Boronic Acids and Their Esters
Boronic acids and their corresponding esters have become indispensable tools in modern organic chemistry and pharmaceutical sciences. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2] Beyond their role as synthetic intermediates, boronic acids are increasingly incorporated into drug candidates due to their unique ability to form reversible covalent bonds with diols, a common motif in biological systems like sugars and glycoproteins.[3][4] This has led to the development of boronic acid-containing drugs for a range of therapeutic areas, including oncology and infectious diseases.[5][6]
Boronic acids are often handled and stored as their ester derivatives, such as pinacol esters, to enhance their stability and ease of purification.[1][7] While these esters are generally robust, their efficient hydrolysis back to the active boronic acid is a frequently required and sometimes challenging step. The success of this deprotection is governed by a delicate interplay of factors including pH, temperature, and the steric and electronic properties of both the boronic ester and the substrate molecule.[8][9]
The specific molecule of interest, this compound, presents a unique case study. It incorporates a benzylic ether linkage and a methoxy-substituted aromatic ring, functionalities that could potentially undergo side reactions under certain hydrolytic conditions. A thorough understanding of the hydrolysis process is therefore paramount to preserving the integrity of the target molecule.
The Mechanism of Boronic Ester Hydrolysis
The hydrolysis of a boronic ester to a boronic acid is a reversible reaction that proceeds through a tetrahedral intermediate. The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of one of the ester's oxygen atoms, which increases the electrophilicity of the boron atom. A water molecule then acts as a nucleophile, attacking the boron center to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the diol yield the boronic acid.
Base-Catalyzed Hydrolysis
In the presence of a base, a hydroxide ion directly attacks the electron-deficient boron atom, forming a tetrahedral boronate species. This intermediate then collapses, expelling the diol's alkoxide, which is subsequently protonated by water to give the diol and regenerate the hydroxide catalyst. The resulting boronic acid can exist in equilibrium with its boronate form in basic solution.
Diagram: Generalized Mechanism of Boronic Ester Hydrolysis
Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of boronic esters.
Key Factors Influencing Hydrolysis
The rate and efficiency of boronic ester hydrolysis are influenced by several critical parameters:
-
pH: The pH of the reaction medium is a dominant factor.[8] Acidic or basic conditions are generally required to promote the reaction. For many arylboronic esters, hydrolysis is slow at neutral pH.
-
Steric Hindrance: Bulky ester groups, such as pinacol, can sterically hinder the approach of water or hydroxide ions, thereby slowing down the rate of hydrolysis.[9]
-
Electronic Effects: Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and accelerating hydrolysis. Conversely, electron-donating groups can slow the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis.
-
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate.[10]
Experimental Protocols for Hydrolysis
The optimal conditions for the hydrolysis of this compound esters will depend on the specific ester (e.g., pinacol, neopentyl glycol). Below are general protocols that can be adapted and optimized.
General Acidic Hydrolysis Protocol
This method is often effective for robust molecules.[1]
-
Dissolution: Dissolve the this compound ester in a suitable organic solvent (e.g., tetrahydrofuran (THF), acetone, or diethyl ether).
-
Acidification: Add an aqueous solution of a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A biphasic system with vigorous stirring is commonly employed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11][12]
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or chromatography if necessary.
Transesterification-Hydrolysis Protocol
For sensitive substrates or when acidic conditions are not desirable, a two-step protocol involving transesterification followed by hydrolysis can be employed.[7][13]
-
Transesterification: Dissolve the boronic ester in a suitable solvent and treat it with an excess of another diol, such as diethanolamine. This can drive the equilibrium towards the formation of a new, more readily hydrolyzed boronate complex.
-
Hydrolysis: The resulting boronate complex is then subjected to mild acidic hydrolysis as described in the previous protocol.
Diagram: Experimental Workflow for Boronic Ester Hydrolysis
Caption: Decision workflow for the hydrolysis of the target boronic ester.
Stability Considerations for this compound
The structure of the target molecule contains two key functionalities that require careful consideration during hydrolysis: the benzylic ether and the methoxy group on the benzyl ring.
Stability of the Benzylic Ether Linkage
Benzylic ethers are generally stable to a range of conditions, but they can be cleaved under strong acidic conditions, particularly with heating.[14][15] The mechanism of cleavage can be SN1 or SN2, depending on the specific conditions and the structure of the ether.[15][16] For the target molecule, harsh acidic hydrolysis conditions (e.g., concentrated strong acids, high temperatures) should be avoided to prevent cleavage of the C-O bond of the benzyl ether, which would lead to the formation of 3-hydroxyphenylboronic acid and 3-methoxybenzyl alcohol or its derivatives.[17] Mild acidic conditions at room temperature or below are recommended.
Influence of the Methoxy Group
The methoxy group on the benzyl ring is an electron-donating group. While generally stable, its presence can influence the reactivity of the benzyl ether. For instance, p-methoxybenzyl (PMB) ethers are known to be more labile to oxidative cleavage than simple benzyl ethers.[18] While the methoxy group in the target molecule is in the meta position, it is still a prudent consideration. It is not expected to significantly impact the stability of the benzylic ether under the recommended mild hydrolytic conditions. The methoxy group on the phenylboronic acid portion is also not expected to interfere with the hydrolysis of the boronic ester.
Analytical Methods for Monitoring Hydrolysis
Accurate monitoring of the hydrolysis reaction is crucial for achieving optimal results.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the boronic ester from the more polar boronic acid product.[11] However, on-column hydrolysis can be a challenge.[12][19] Method development may be necessary to minimize this artifact, such as using mobile phases with low water content or specific pH modifiers.[11]
-
Thin-Layer Chromatography (TLC): TLC offers a rapid and convenient way to qualitatively monitor the reaction's progress. The boronic acid will typically have a lower Rf value than the corresponding ester due to its higher polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to characterize the starting material and the final product, confirming the successful hydrolysis.
Conclusion
The hydrolysis of this compound esters is a critical transformation that requires careful consideration of reaction conditions to ensure high yield and purity of the desired boronic acid. By understanding the underlying mechanisms and the factors that influence the reaction, and by carefully selecting the hydrolysis protocol, researchers can effectively deprotect the boronic ester while preserving the integrity of the benzylic ether linkage. The protocols and considerations outlined in this guide provide a solid foundation for professionals working with this and structurally similar molecules in the fields of chemical synthesis and drug development.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid Mediated Cellular Delivery of Therapies [inventions.pitt.edu]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Methoxy Group's Positional Isomerism: A Technical Guide to Modulating Phenylboronic Acid Reactivity
Abstract
For researchers, scientists, and professionals in drug development, phenylboronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The reactivity of these compounds, however, is not monolithic. It is exquisitely sensitive to the nature and position of substituents on the phenyl ring. This in-depth technical guide focuses on the methoxy group (-OCH₃), a common substituent that presents a fascinating case of dual electronic effects. We will dissect how the positional isomerism (ortho, meta, or para) of a single methoxy group can fundamentally alter the electronic and steric environment of the boronic acid moiety, thereby dictating its reactivity, stability, and utility in synthesis. This guide moves beyond a simple recitation of facts to explain the underlying causality, offering field-proven insights and actionable protocols for the discerning scientist.
The Dichotomy of the Methoxy Group: Electronic and Steric Effects
The methoxy group's influence on the reactivity of a phenylboronic acid is a classic example of the interplay between resonance (mesomeric) and inductive effects.[3]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond.
-
Resonance Effect (+M): Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced when the methoxy group is in the ortho or para position.[3]
The net electronic effect is a delicate balance between these opposing forces and is highly dependent on the substituent's position. This, in turn, modulates the Lewis acidity of the boron atom, a critical factor in its reactivity.[4][5][6] Boronic acids function as Lewis acids, and their reactivity is linked to the electron deficiency of the boron center.[7]
Visualizing Electronic Effects
The following diagram illustrates the interplay of inductive and mesomeric effects based on the methoxy group's position.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Protocol for Suzuki-Miyaura Cross-Coupling Utilizing (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
An Application Note for Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid. This specific boronic acid is an invaluable building block for introducing a flexible, methoxy-substituted biaryl ether moiety, a common structural motif in pharmacologically active compounds and advanced materials. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental workflow, and provide expert insights into process optimization and troubleshooting to ensure reliable and high-yield synthesis.
Reaction Principle and Mechanism
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (e.g., a boronic acid) and an organic halide or triflate.[3][4][5] The transformation is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[1][3][6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[2][3] This step is often rate-determining, particularly with less reactive halides like aryl chlorides.[7]
-
Transmetalation: The base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species.[1][6][8] This boronate then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide and forming a new diaryl-Pd(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥95% | N/A | The key nucleophilic partner. |
| Aryl Halide (e.g., 4-Bromotoluene) | ≥98% | Sigma-Aldrich | Reactivity: I > Br > OTf >> Cl.[9] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥98% | Sigma-Aldrich | Tetrakis(triphenylphosphine)palladium(0). |
| Alternative Catalyst System | |||
| Palladium(II) Acetate (Pd(OAc)₂) | ≥98% | Strem Chemicals | Precatalyst, reduced in situ. |
| SPhos Ligand | ≥98% | Sigma-Aldrich | A bulky, electron-rich biaryl phosphine ligand, excellent for challenging couplings.[10] |
| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous, ≥99% | Acros Organics | Crucial for activating the boronic acid.[1] |
| Solvent (e.g., 1,4-Dioxane) | Anhydrous, ≥99.8% | EMD Millipore | Must be degassed prior to use.[9] |
| Deionized Water | High Purity | N/A | For creating the solvent mixture; must be degassed. |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | Essential for maintaining an oxygen-free atmosphere.[7][9] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | N/A | For drying the organic layer. |
| Silica Gel | 230-400 mesh | N/A | For column chromatography. |
| Schlenk flask or reaction vial | N/A | N/A | For performing the reaction under inert gas. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Condenser | N/A | N/A |
Detailed Experimental Protocol
This protocol describes a representative 1.0 mmol scale reaction between this compound and an aryl bromide.
Reagent Preparation and Stoichiometry
| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equivalents |
| Aryl Bromide | - | - | 1.0 | 1.0 |
| This compound | 258.09 | 310 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Solvent Degassing: In a separate flask, sparge a 4:1 mixture of 1,4-dioxane and deionized water (10 mL total for this scale) with argon or nitrogen for 20-30 minutes to remove dissolved oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[9]
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 310 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture (10 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask. The mixture may change color upon addition of the catalyst.
-
-
Reaction Execution:
-
Fit the flask with a condenser (under inert gas flow).
-
Lower the flask into a preheated oil bath set to 90-100 °C.
-
Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is typically purified by flash column chromatography on silica gel.[3][11] The appropriate eluent system (e.g., a hexane/ethyl acetate gradient) must be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final biaryl product.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Optimization and Troubleshooting
Achieving high yields in Suzuki coupling requires careful optimization of several interacting parameters.[12][13]
| Parameter | Discussion & Rationale |
| Catalyst/Ligand | For electron-rich or sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ may be sluggish.[7] Switching to a more active catalyst system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ can dramatically improve reaction rates and yields.[10][14] These ligands facilitate both the oxidative addition and reductive elimination steps.[10] |
| Base | The choice of base is critical.[1] Inorganic bases are most common. K₂CO₃ is a good starting point, but stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially for difficult couplings.[7][15] The base must be strong enough to form the boronate species but should not promote significant side reactions.[1] |
| Solvent | A mixture of an organic solvent and water is typical.[16] Dioxane, THF, or toluene are common organic solvents. The water helps to dissolve the inorganic base and facilitate the transmetalation step.[16] For substrates sensitive to hydrolysis, anhydrous conditions with a soluble base like K₃PO₄ in a solvent like CPME can be beneficial.[15] |
| Temperature | Most Suzuki couplings are run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[3] However, excessive heat can lead to catalyst decomposition or side reactions.[15] If the reaction is sluggish, increasing the temperature may help, but if side products are observed, lowering it may be necessary. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality boronic acid.4. Inappropriate base or solvent. | 1. Use fresh catalyst and ligands. Ensure proper storage under inert gas.[9]2. Ensure the reaction setup is rigorously purged of oxygen.[7][9]3. Use high-purity boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[9][17]4. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems.[7][15] |
| Protodeboronation | The boronic acid group is replaced by hydrogen, destroying the nucleophile. This is often caused by excess water, high temperatures, or an overly strong base.[7][9][15] | 1. Use anhydrous solvents and reagents if the problem persists.2. Switch to a milder base (e.g., from KOH to K₂CO₃ or KF).[7]3. Lower the reaction temperature. |
| Homocoupling | The boronic acid couples with itself (Ar²-Ar²) or the halide couples with itself (Ar¹-Ar¹). Often caused by the presence of oxygen or an overly active catalyst system at high concentrations. | 1. Ensure thorough degassing of the solvent and maintenance of an inert atmosphere.[15]2. Slightly lower the catalyst loading or reaction temperature. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Phosphine ligands can be air-sensitive and potentially toxic. Organic solvents like 1,4-dioxane are flammable and harmful. Boronic acids can be eye and skin irritants.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Handle air-sensitive reagents under an inert atmosphere. Be cautious when working with vacuum flasks.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.
Conclusion
This application note provides a robust and reliable protocol for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. By understanding the core mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively synthesize complex biaryl structures. The provided guidelines for optimization and troubleshooting serve as a practical tool to overcome common challenges, enabling the efficient and successful application of this powerful reaction in pharmaceutical discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with (3-((3-Methoxybenzyl)oxy)phenyl)boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, polyolefins, and styrenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling various aryl halides with (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide robust, step-by-step protocols for successful implementation in the laboratory. The focus is on providing not just a procedure, but a comprehensive understanding of the "why" behind each experimental choice, ensuring a higher probability of success and facilitating troubleshooting.
The target boronic acid, this compound, possesses structural features relevant to medicinal chemistry, combining a biaryl linkage with an ether functionality. Understanding its reactivity in Suzuki-Miyaura couplings is crucial for the synthesis of a wide array of complex molecules.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism involves three key steps, cycling between a Pd(0) and a Pd(II) species.[1][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, results in the formation of a square-planar Pd(II) species.[3][5] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[3] Electron-withdrawing groups on the aryl halide can accelerate this step.
-
Transmetalation: Following oxidative addition, the halide ligand on the Pd(II) complex is typically exchanged with a base. The activated organoboron species then transfers its organic group to the palladium center.[3][6] The presence of a base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[3][6][7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Key Reaction Parameters and Their Influence
The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of several key parameters. The interplay between these factors determines the reaction's efficiency, yield, and purity of the final product.
Palladium Catalyst and Ligand
The choice of the palladium source and the associated ligand is arguably the most critical decision in setting up a Suzuki-Miyaura reaction.
-
Palladium Precatalysts: Common Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃. Pd(II) sources like Pd(OAc)₂ and PdCl₂ are also widely used and are reduced in situ to the active Pd(0) species.[1] For ease of handling and improved stability, pre-formed palladium complexes with specific ligands (precatalysts) are often preferred.[8]
-
Ligands: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and enhances its solubility.[1] Electron-rich and bulky phosphine ligands are generally effective for coupling less reactive aryl chlorides and for sterically hindered substrates.[3][5] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and reactivity.[3][6]
Base
The base is essential for the transmetalation step.[3][6] Its strength and nature can significantly impact the reaction rate and the prevalence of side reactions.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed.[1][9] Cesium carbonate is often used for challenging couplings due to its high solubility in organic solvents.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be used, particularly when substrates are sensitive to strong inorganic bases.
-
Hydroxides: Bases like NaOH and KOH can also be effective, although they may promote side reactions in some instances.
Solvent System
The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction kinetics.
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[1] These solvents are generally effective for a wide range of substrates.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethylacetamide (DMAc) can be beneficial for less reactive substrates but may require higher purification efforts.
-
Aqueous Conditions: Often, a mixture of an organic solvent and water is employed.[1] Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[10]
Temperature
The reaction temperature is a critical parameter that needs to be optimized. While many Suzuki couplings proceed at elevated temperatures (60-100 °C), some highly active catalyst systems can facilitate reactions at room temperature.[6][11] The optimal temperature will depend on the reactivity of the specific aryl halide and the chosen catalyst system.
Recommended Reaction Conditions: A Tabular Summary
The following table provides a starting point for optimizing the coupling of various aryl halides with this compound. It is crucial to note that these are general guidelines, and empirical optimization is often necessary for achieving the best results with a specific substrate.
| Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Notes |
| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ (2-5%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 80-90 | Generally highly reactive. |
| Aryl Bromide (Ar-Br) | Pd(dppf)Cl₂ (2-5%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | Good reactivity with a wide range of functional groups.[12] |
| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ (3.0) | t-BuOH/H₂O (10:1) | 100-110 | Requires a more active catalyst system due to the strength of the C-Cl bond.[6][13] |
| Aryl Triflate (Ar-OTf) | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Toluene | 80-100 | Reactivity is comparable to aryl bromides.[3] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and some organic solvents can be hazardous.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for the specific conditions outlined in the table above.
Caption: Figure 2. General Experimental Workflow.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (as specified in the table)
-
Ligand (if required, as specified in the table)
-
Base (as specified in the table)
-
Anhydrous, degassed solvent (as specified in the table)
-
Deionized water (degassed)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base.
-
If using a solid catalyst and ligand, add them to the flask at this stage.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.[8]
-
Using a syringe, add the degassed organic solvent, followed by the degassed water (if applicable).
-
If using a liquid catalyst or a catalyst solution, add it via syringe at this point.
-
Place the flask in a pre-heated oil bath or heating mantle and stir the reaction mixture at the specified temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically when the limiting reagent is consumed), remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl compound.[2][14]
Characterization
The purified product should be characterized by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: For solid compounds, to assess purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble reagents- Incorrect base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere.- Degas solvents and water thoroughly.- Try a different solvent system or increase the temperature.- Screen different bases. |
| Protodeborylation of boronic acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents and dry reagents.- Minimize reaction time once the starting material is consumed. |
| Homocoupling of the boronic acid | - Presence of oxygen- High catalyst loading | - Ensure a rigorously inert atmosphere.- Reduce the catalyst loading. |
| Dehalogenation of the aryl halide | - Presence of a hydrogen source (e.g., certain solvents or impurities) | - Use anhydrous, high-purity solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully couple a wide variety of aryl halides with this compound. The protocols and guidelines presented in this application note provide a solid foundation for achieving high yields and purity in these important transformations. As with any chemical reaction, meticulous experimental technique and a thorough understanding of the underlying principles are key to success.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application & Protocol: Leveraging (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid for Advanced Biaryl Synthesis via Suzuki-Miyaura Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[2][3] This guide provides an in-depth technical overview and detailed protocols for the application of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, a versatile building block for synthesizing complex, multi-functional biaryl compounds. We will explore the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer expert insights into optimization and troubleshooting.
Reagent Profile: this compound
This compound is a custom chemical building block designed for introducing a protected phenol functionality into a biaryl structure. The methoxybenzyl ether group offers a stable protecting group that can be selectively removed under specific conditions, providing a synthetic handle for further functionalization. While this specific derivative is often synthesized on-demand, its physical and chemical properties can be understood in the context of its parent structures.
Table 1: Physicochemical Properties Note: As this is a specialized reagent, some properties are estimated based on the closely related and commercially available (3-Methoxyphenyl)boronic acid.[4]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₅BO₄ | - |
| Molecular Weight | 258.08 g/mol | - |
| Appearance | White to off-white solid/powder (Expected) | - |
| Related CAS Number | 10365-98-7 ((3-Methoxyphenyl)boronic acid) | |
| Melting Point | 160-163 °C ((3-Methoxyphenyl)boronic acid) | [5] |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF | [6] |
| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids are prone to dehydration to form boroxines. | - |
Handling and Safety: Handle with standard laboratory precautions, including gloves and safety glasses. Boronic acids can be irritating to the skin, eyes, and respiratory system.[4] Ensure the reagent is stored away from moisture and strong oxidizing agents.
The Suzuki-Miyaura Coupling: Mechanistic Principles
First reported by Suzuki and Miyaura in 1981, this reaction has become one of the most powerful tools in synthetic chemistry.[7][8] The reaction forges a carbon-carbon bond between an organoboron species (like our title compound) and an organic halide or triflate, catalyzed by a Palladium(0) complex.[3][7]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[9][10]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step. The presence of a base is critical here to activate the boronic acid, making it more nucleophilic.[2][11][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol: Biaryl Synthesis
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is chosen as it is a commercially available, reliable Pd(0) source that often does not require an additional ligand. For more challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended.[2][9][13]
-
Base: An aqueous solution of Sodium Carbonate (Na₂CO₃) is a cost-effective and broadly effective base.[14] For substrates sensitive to hydrolysis, anhydrous bases like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in an organic solvent can be superior.[6][14]
-
Solvent System: A biphasic system of 1,4-Dioxane and water is employed. This combination provides good solubility for both the organic reagents and the inorganic base, facilitating the reaction at the interface.[11]
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Procedure:
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Deionized Water (1 mL, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with saturated brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl product.
Optimization and Troubleshooting Guide
Even robust reactions can encounter issues. The following table outlines common problems and evidence-based solutions.
Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst/ligand for the specific substrate (e.g., aryl chloride).3. Ineffective base or poor base solubility. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with XPhos or SPhos).[2]3. Change the base to K₃PO₄ or Cs₂CO₃. Increase temperature or switch to a solvent like DMF or Toluene.[11][14] |
| Protodeboronation | The boronic acid is cleaved by a proton source before it can transmetalate. This is more common with electron-rich or heteroaromatic boronic acids.[9] | 1. Use a milder, non-aqueous base (e.g., K₃PO₄).2. Use strictly anhydrous solvents.3. Increase the concentration of the reaction mixture.4. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[11] |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. Often mediated by residual oxygen or catalyst re-oxidation. | 1. Improve degassing procedures.2. Add the aryl halide to the reaction mixture before adding the catalyst.3. Lower the catalyst loading. |
| Formation of Byproducts | 1. Debenzylation of the ether protecting group.2. Scrambling of phosphine ligands (if using mixed phosphines). | 1. Avoid overly harsh conditions (high temperatures, strong bases). If debenzylation occurs, consider a more robust protecting group or milder reaction conditions (e.g., lower temperature with a more active catalyst).2. Use pre-formed catalyst complexes or a single ligand system. |
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (3-((3-Methoxybenzyl)oxy)phenyl)boronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[2][4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[4]
This guide focuses on the practical application of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This specific boronic acid is a valuable building block for introducing a substituted biaryl moiety, a common structural motif in medicinally active compounds. The methoxybenzyl ether group offers a handle for further synthetic transformations, making it a versatile reagent in drug discovery and development.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][2][6]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][7][8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Key Reagents and Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system.
Palladium Catalyst and Ligands
A variety of palladium sources can be used, with common choices being Pd(OAc)2, Pd2(dba)3, and Pd(PPh3)4.[5] The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[9]
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh3)4 | (already ligated) | 1-5 | A common, air-stable choice for many applications. |
| Pd(OAc)2 / Pd2(dba)3 | PPh3, PCy3, SPhos, XPhos | 0.5-5 | Requires an external ligand; allows for fine-tuning of reactivity.[10] |
| PEPPSI™-IPr | (already ligated) | 1-3 | A highly active pre-catalyst, particularly for challenging substrates.[1] |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[7] Its primary function is to activate the boronic acid for transmetalation.[4][7][8] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Applications |
| Na2CO3, K2CO3 | Moderate | Widely used, effective for a broad range of substrates.[7] |
| Cs2CO3 | Strong | Often used for less reactive aryl chlorides.[7] |
| K3PO4 | Strong | A good choice for sterically hindered substrates.[7] |
| KOtBu | Very Strong | Used in specific cases, particularly with bulky substrates.[11][12] |
Solvent System Selection
A variety of organic solvents can be employed in Suzuki-Miyaura couplings, often in combination with water.[1] The aqueous phase is believed to facilitate the dissolution of the inorganic base and promote the formation of the active borate species.[1] Common solvent systems include toluene/water, dioxane/water, and THF/water.[1][13] More environmentally friendly solvents like 2-MeTHF and isopropyl acetate are also gaining traction.[14][15][16]
Experimental Protocol: Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh3)4 (3 mol%)
-
K2CO3 (2.0 equiv.)
-
Toluene and deionized water (4:1 v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Workflow
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(PPh3)4 (3 mol%), and K2CO3 (2.0 equiv.).[17][13]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[17][13]
-
Solvent Addition: Add the degassed toluene/water (4:1) solvent system via syringe.[13]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[17][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[13]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Use a fresh batch of catalyst, ensure the base is finely powdered, and consider increasing the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas.[18][19] |
| Protodeborylation | Harsh reaction conditions (high temperature, strong base). | Consider using a milder base (e.g., Na2CO3) or a lower reaction temperature. |
| Difficult Purification | Formation of closely related byproducts. | Optimize reaction conditions to improve selectivity. Employ high-performance liquid chromatography (HPLC) for purification if necessary. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Collection - Green Solvent Selection for SuzukiâMiyaura Coupling of Amides - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jmcct.com [jmcct.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Synthesis of 2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract: This document provides a comprehensive guide for the synthesis of the pinacol ester of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid. Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, particularly as stable, easily handled precursors for Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.[1][2] Free boronic acids can be prone to dehydration to form boroxines and may exhibit limited stability and difficult purification.[3] Conversion to the corresponding pinacol ester enhances stability towards air and moisture, simplifies purification, and ensures more consistent reactivity.[4][5] This protocol details a robust and scalable method for the esterification reaction, addresses common challenges in purification, and provides a framework for characterization, ensuring a high-purity final product suitable for downstream applications.
Scientific Foundation and Rationale
The Strategic Importance of Pinacol Ester Protection
The utility of organoboron compounds in carbon-carbon bond formation is unparalleled, largely due to the success of the Suzuki-Miyaura coupling.[6] While boronic acids are the archetypal coupling partners, their inherent Lewis acidity and tendency to form cyclic trimeric anhydrides (boroxines) can complicate stoichiometry and handling. Pinacol esters serve as a robust protecting group, masking the reactive diol functionality of the boronic acid.[3] This protection imparts several key advantages:
-
Enhanced Stability: Pinacol esters are significantly more stable to air, moisture, and chromatographic conditions compared to their free boronic acid counterparts.[4][7]
-
Improved Handling: They are typically crystalline solids or high-boiling oils with well-defined properties, facilitating accurate measurement and handling.
-
Direct Reactivity: Pinacol esters are often reactive enough to be used directly in cross-coupling reactions without a separate deprotection step, streamlining synthetic workflows.[2][3]
Reaction Mechanism: Lewis Acid-Catalyzed Esterification
The formation of a pinacol boronate ester from a boronic acid is a reversible condensation reaction. The process involves the reaction of the boronic acid with a 1,2-diol, in this case, pinacol (2,3-dimethyl-2,3-butanediol).
The equilibrium is driven to the product side by the removal of the water byproduct. This is typically achieved either by azeotropic distillation using a Dean-Stark apparatus or, more conveniently for lab-scale synthesis, by using an in-situ chemical dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[8][9] The reaction proceeds readily at ambient temperature in an anhydrous aprotic solvent.
Experimental Design & Protocol
This protocol is designed for the efficient conversion of this compound to its pinacol ester derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Quantity | Molar Eq. |
| This compound | ≥95% | Various | 1256355-43-3 | 1.00 g (3.88 mmol) | 1.0 |
| Pinacol (2,3-Dimethyl-2,3-butanediol) | ≥98% | Sigma-Aldrich | 76-09-5 | 0.46 g (3.88 mmol) | 1.0 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5%, powder | Fisher Scientific | 7487-88-9 | 2.80 g (23.3 mmol) | 6.0 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv™ | EMD Millipore | 109-99-9 | 20 mL | - |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | 141-78-6 | As needed | - |
| Hexanes | HPLC Grade | VWR | 110-54-3 | As needed | - |
| Triethylamine (NEt₃) | ≥99.5% | Sigma-Aldrich | 121-44-8 | ~0.5% v/v in eluent | - |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | 7631-86-9 | As needed | - |
Required Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup (balloons or manifold)
-
Syringes and needles
-
Glass funnel and filter paper
-
Rotary evaporator
-
Flash chromatography setup (column, pump, fraction collector)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
Step-by-Step Synthesis Protocol
Reaction Setup and Execution
-
Preparation: Place an oven-dried 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.00 g, 3.88 mmol), pinacol (0.46 g, 3.88 mmol), and anhydrous magnesium sulfate (2.80 g, 23.3 mmol).
-
Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C). The use of anhydrous MgSO₄ serves to sequester the water produced during the esterification, driving the reaction to completion.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an eluent of 20% ethyl acetate in hexanes. Spot the starting boronic acid (more polar, lower Rf) and the reaction mixture. The reaction is complete when the starting boronic acid spot has been completely consumed, typically within 12-24 hours. The product pinacol ester will have a higher Rf value.
Workup and Isolation
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite or filter paper to remove the magnesium sulfate solids.
-
Washing: Wash the filter cake with a small amount of ethyl acetate (~10-15 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
Purification Strategy: Overcoming Chromatographic Challenges
Purification of pinacol boronic esters by conventional silica gel chromatography can be problematic. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing, product degradation via hydrolysis, or irreversible adsorption.[10][11]
Optimized Flash Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the desired starting eluent (e.g., 5% ethyl acetate in hexanes). To mitigate the issues of silica acidity, add triethylamine (NEt₃) to the eluent system at a concentration of ~0.5% v/v. The NEt₃ acts as a competitive base, capping the acidic silanol sites and allowing the weakly Lewis acidic pinacol ester to elute cleanly.[11]
-
Column Packing: Pack a chromatography column with the prepared silica slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc), containing 0.5% NEt₃ throughout.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the final product, 2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Dry the product under high vacuum to remove residual solvents.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Expect to see the characteristic singlet for the 12 protons of the pinacol methyl groups around 1.3-1.4 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₀H₂₅BO₄, MW = 340.22 g/mol ).
-
Purity Analysis: Can be assessed by HPLC or quantitative NMR (qNMR).
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of the target pinacol ester.
Caption: Workflow for Pinacol Ester Synthesis.
Safety and Hazard Information
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air. Use in a well-ventilated fume hood away from ignition sources.
-
Hexanes & Ethyl Acetate: Flammable liquids. Handle with appropriate care.
-
Triethylamine (NEt₃): Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use. Standard laboratory PPE (lab coat, safety glasses, gloves) should be worn at all times.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid in Medicinal Chemistry
Abstract
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid emerges as a versatile and strategic building block in modern medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a flexible ether-linked substituted benzyl group, offer medicinal chemists a powerful tool for accessing novel chemical matter with potential therapeutic applications. This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols, mechanistic insights, and the rationale behind experimental design are presented to empower researchers in drug discovery and development.
Introduction: The Strategic Advantage of this compound
Boronic acids are indispensable reagents in contemporary drug discovery, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds.[1][2][3] The subject of this guide, this compound, is a designer building block that offers several strategic advantages:
-
Structural Diversity: The biaryl motif generated from this boronic acid is a privileged scaffold in a multitude of biologically active compounds.[4]
-
Modulation of Physicochemical Properties: The 3-((3-methoxybenzyl)oxy) substituent provides a handle to fine-tune critical drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability. The ether linkage offers improved stability compared to ester-based linkers.
-
Key Pharmacophoric Features: The benzyloxy group is a recognized pharmacophore in various bioactive molecules, including inhibitors of enzymes like Monoamine Oxidase-B (MAO-B).[5][6] It can engage in crucial hydrophobic and π-stacking interactions within protein binding sites.[7] The additional methoxy group on the benzyl ring provides a further point for interaction and metabolic modulation.
-
Synthetic Tractability: As a boronic acid, this compound is amenable to a wide range of well-established and robust chemical transformations, ensuring its broad applicability in synthetic campaigns.[8]
This application note will delve into the practical use of this compound, with a focus on its application in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.[1][9]
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Molecules
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the coupling of this reagent with a diverse array of aryl and heteroaryl halides or triflates.[10][11]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions like protodeboronation.[12]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of (hetero)aryl halides.
Materials:
-
This compound
-
(Hetero)aryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 eq.), the (hetero)aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Showcase: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, we present a synthetic workflow for a hypothetical kinase inhibitor targeting a generic protein kinase. Many kinase inhibitors feature a biaryl core, making our target molecule a relevant example.[1][9]
Synthetic Workflow
The following diagram outlines the synthesis of a hypothetical biaryl-based kinase inhibitor.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Detailed Protocol for the Synthesis of the Biaryl Intermediate
Materials:
-
This compound (1.2 g, 4.65 mmol)
-
4-bromo-2-aminopyrimidine (0.67 g, 3.88 mmol)
-
Pd(PPh₃)₄ (0.22 g, 0.19 mmol)
-
K₂CO₃ (1.61 g, 11.64 mmol)
-
1,4-Dioxane (20 mL, degassed)
-
Water (5 mL, degassed)
Procedure:
-
Combine this compound, 4-bromo-2-aminopyrimidine, Pd(PPh₃)₄, and K₂CO₃ in a 100 mL round-bottom flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the biaryl intermediate.
Structure-Activity Relationship (SAR) Considerations
The synthesized biaryl intermediate serves as a scaffold for further chemical exploration. The (3-((3-Methoxybenzyl)oxy)phenyl) moiety offers several avenues for SAR studies:
| Modification Site | Rationale for Modification | Potential Impact on Activity |
| Methoxy Group Position | Explore electronic effects on the benzyl ring. | Altering binding interactions and metabolic stability. |
| Methoxy Group Replacement | Introduce alternative substituents (e.g., -H, -F, -CF₃). | Modulate lipophilicity and hydrogen bonding potential. |
| Benzyl Ring Substitution | Add substituents to further probe the binding pocket. | Enhance potency and selectivity. |
| Ether Linkage | Replace with alternative linkers (e.g., thioether, amine). | Investigate the importance of the ether oxygen for binding. |
Role in Drug-Receptor Interactions
The structural elements of this compound can contribute to drug-receptor binding in several ways:
Caption: Potential drug-receptor interactions.
-
Hydrophobic Interactions: The two phenyl rings can occupy hydrophobic pockets within a protein's active site.[13]
-
Hydrogen Bonding: The ether and methoxy oxygen atoms can act as hydrogen bond acceptors with polar amino acid residues.[13]
-
Pi-Stacking: The aromatic rings can engage in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.[7]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.[10][14]
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a high-value building block for medicinal chemists. Its utility in constructing complex biaryl and heterobiaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction, combined with its favorable pharmacophoric features, makes it an attractive tool for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective application of this versatile reagent in drug discovery programs.
References
- 1. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. wpage.unina.it [wpage.unina.it]
- 14. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of Biaryls with Substituted Boronic Acids: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Biaryls and the Suzuki-Miyaura Coupling
Biaryl motifs are privileged structures in medicinal chemistry, agrochemicals, and materials science. Their synthesis is a critical step in the development of numerous commercial products, including blockbuster drugs.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing carbon-carbon bonds to form these biaryl systems.[2][3][4] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4]
However, transitioning a Suzuki-Miyaura coupling from the bench to a multi-kilogram scale introduces a host of challenges.[5] Issues such as catalyst loading, reaction kinetics, impurity profiles, and process safety must be rigorously addressed to ensure a robust, scalable, and economically viable process.[5][6][7] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful scale-up of biaryl synthesis using substituted boronic acids.
Part 1: Core Principles for Successful Scale-Up
Scaling up a Suzuki-Miyaura coupling is not merely about increasing the quantities of reagents. It requires a deep understanding of the reaction mechanism and the interplay of various parameters that can significantly impact yield, purity, and safety.
The Catalytic Cycle: A Mechanistic Overview
A firm grasp of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing the reaction at scale. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]
Each of these steps can be influenced by the choice of catalyst, ligand, solvent, base, and the nature of the substrates.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Critical Parameters for Scale-Up
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount for a successful scale-up. While simple catalysts like Pd(PPh₃)₄ may suffice for laboratory-scale reactions, more robust and efficient pre-catalysts are often required for large-scale production. Modern biarylphosphine ligands, such as SPhos and XPhos, have demonstrated exceptional activity, allowing for significantly lower catalyst loadings (down to ppm levels in some cases), which is crucial for minimizing costs and residual palladium in the final product.[8][9][10] The ligand's steric bulk and electronic properties play a vital role in promoting oxidative addition and reductive elimination.[2][10]
Boronic Acid Quality and Equivalents: The purity of the substituted boronic acid is critical. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts. The stoichiometry of the boronic acid is also a key parameter to optimize. While a slight excess (1.1-1.5 equivalents) is common in laboratory settings, minimizing this excess on a large scale is economically advantageous. However, it's important to consider that some boronic acids are prone to homocoupling, and a slight excess can help drive the desired cross-coupling reaction to completion.[11]
Solvent and Base Selection: The choice of solvent and base is highly interdependent and can significantly impact reaction rates and selectivity. Common solvent systems include toluene, THF, dioxane, and DMF.[2] Aqueous bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[2] The solubility of the base and the boronic acid in the reaction medium is a critical consideration. Biphasic systems are often employed on a large scale to facilitate product isolation and catalyst removal.[2] Recent advancements have also explored the use of surfactants in water to create more environmentally friendly and efficient processes.[12]
Temperature and Reaction Time: Careful control of the reaction temperature is essential for preventing side reactions and ensuring a consistent product profile. Exothermic events should be carefully monitored, especially during the initial stages of the reaction.[6][7] Reaction times should be optimized to ensure complete conversion while minimizing the formation of degradation products. In-process controls (IPCs) using techniques like HPLC or UPLC are indispensable for monitoring reaction progress on a large scale.
Part 2: Detailed Protocols and Methodologies
This section provides a general, adaptable protocol for the scale-up synthesis of a biaryl compound via Suzuki-Miyaura coupling. It is crucial to perform a thorough risk assessment and process safety evaluation before implementing any large-scale chemical synthesis.[6][7]
General Scale-Up Workflow
Caption: Figure 2: General Workflow for Scale-Up Suzuki-Miyaura Coupling.
Example Protocol: Kilogram-Scale Synthesis of a Biaryl Intermediate
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and equipment. A thorough safety review is mandatory before execution.
Materials:
| Reagent/Solvent | Grade | Typical Quantity |
| Substituted Aryl Bromide | >98% | 1.0 kg (1.0 equiv) |
| Substituted Phenylboronic Acid | >97% | 1.2 equiv |
| Palladium Catalyst (e.g., XPhos Pd G3) | N/A | 0.05 - 0.5 mol% |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 2.0 - 3.0 equiv |
| Toluene | Anhydrous | 5 - 10 L |
| Water | Deionized | 2 - 4 L |
| Sodium Chloride (Brine) | Saturated Solution | As needed |
| Magnesium Sulfate (MgSO₄) | Anhydrous | As needed |
| Suitable Crystallization Solvent | HPLC Grade | As needed |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.
-
Reagent Charging: Charge the reactor with the substituted aryl bromide (1.0 kg) and toluene (5 L). Begin stirring.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Base and Boronic Acid Addition: Add the potassium carbonate and the substituted phenylboronic acid to the reactor.
-
Catalyst Addition: Add the palladium catalyst to the reactor.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by IPC (e.g., HPLC) every 1-2 hours.
-
Work-up:
-
Once the reaction is complete (typically >99% conversion), cool the mixture to room temperature.
-
Add deionized water (2 L) and stir for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (2 x 1 L).
-
-
Solvent Removal and Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable anti-solvent to induce crystallization.
-
Cool the mixture to promote further crystallization.
-
-
Isolation and Drying:
-
Filter the solid product and wash the filter cake with a cold crystallization solvent.
-
Dry the product under vacuum at an appropriate temperature to a constant weight.
-
-
Analysis: Analyze the final product for purity (e.g., HPLC, NMR) and residual palladium content (e.g., ICP-MS).
Telescoped and Flow Processes: The Future of Biaryl Synthesis
For even greater efficiency and safety on an industrial scale, "telescoped" and continuous flow processes are gaining traction.
-
Telescoped Reactions: This approach involves performing multiple reaction steps in a single reactor without isolating the intermediates. For instance, a Miyaura borylation to generate the boronic acid in situ can be directly followed by the Suzuki-Miyaura coupling.[13][14][15][16] This reduces unit operations, minimizes waste, and can improve overall yield. However, careful consideration of reagent compatibility and potential side reactions is crucial. A key challenge in telescoped borylation/Suzuki reactions is the potential for hydrogen gas evolution from the decomposition of excess diboron reagent under aqueous basic conditions, which necessitates careful process safety evaluation.[14]
-
Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic or hazardous reactions.[17][18][19][20][21] The ability to operate at higher temperatures and pressures can also accelerate reaction rates and improve efficiency.
Part 3: Troubleshooting and Impurity Control
A critical aspect of scale-up is anticipating and mitigating potential issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient base- Low temperature- Poor quality boronic acid | - Use a more active catalyst/ligand system- Increase base equivalents or use a stronger base- Increase reaction temperature- Re-purify or source higher quality boronic acid |
| Homocoupling of Boronic Acid | - Oxygen in the reaction- High catalyst loading- Prolonged reaction time | - Ensure thorough inerting of the reactor- Optimize and reduce catalyst loading- Monitor reaction closely and stop when complete |
| Protodeboronation | - Presence of water or protic solvents- Certain boronic acids are more susceptible | - Use anhydrous solvents and reagents- Consider using boronic esters or MIDA boronates for increased stability[22] |
| High Residual Palladium | - Inefficient work-up- Ligand choice | - Perform aqueous washes with chelating agents (e.g., N-acetylcysteine)- Use activated carbon or silica-based scavengers- Optimize crystallization to purge palladium impurities[23] |
| Formation of Phosphine-Related Impurities | - Ligand degradation or side reactions | - Optimize reaction conditions to minimize ligand decomposition- Choose a more stable ligand for the specific transformation[24] |
Impurity Profiling: A thorough understanding of the potential impurities is essential for developing a robust purification strategy. Common impurities include starting materials, homocoupled products, protodeboronated species, and ligand-derived byproducts.[4][25]
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions for biaryl synthesis is a multifaceted endeavor that demands a blend of chemical expertise, process engineering principles, and a strong commitment to safety. By carefully considering the core principles of the reaction, meticulously optimizing key parameters, and proactively addressing potential challenges, researchers and drug development professionals can successfully translate laboratory-scale discoveries into robust and efficient large-scale manufacturing processes. The continued development of advanced catalyst systems, along with the adoption of innovative technologies like telescoped and flow processes, will undoubtedly further enhance the utility and sustainability of this indispensable transformation in modern chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - Streamlined Three-Step Telescope Enabled by a Nonaqueous SuzukiâMiyaura Cross-Coupling Reaction - Organic Process Research & Development - Figshare [acs.figshare.com]
- 16. Item - Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and SuzukiâMiyaura Cross-Coupling Reactions - American Chemical Society - Figshare [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. air.unimi.it [air.unimi.it]
- 19. almacgroup.com [almacgroup.com]
- 20. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 21. pharmtech.com [pharmtech.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Anhydrous Suzuki coupling conditions for sensitive boronic acids
An Application Guide to Anhydrous Suzuki-Miyaura Coupling: Strategies and Protocols for Sensitive Boronic Acids
Authored by: A Senior Application Scientist
Introduction: The Challenge of Sensitivity in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its broad functional group tolerance and reliability in constructing carbon-carbon bonds.[1][2] However, as synthetic targets in pharmaceutical and materials science become increasingly complex, chemists frequently encounter substrates that are incompatible with standard aqueous reaction conditions. Sensitive boronic acids—particularly those that are heteroaromatic, sterically hindered, or electronically deficient—are highly susceptible to degradation pathways like protodeboronation and oxidation in the presence of water and certain bases.[3]
Protodeboronation, the cleavage of the C–B bond by a proton source, irreversibly converts the boronic acid into an inactive hydrocarbon, leading to diminished yields and complex product mixtures.[3] This degradation is often accelerated by the very bases required to activate the boronic acid for transmetalation. Consequently, the development of robust anhydrous Suzuki-Miyaura coupling protocols is not merely an academic exercise but a critical necessity for advancing complex molecule synthesis.
This guide provides a comprehensive overview of the principles, reagents, and step-by-step protocols for executing successful Suzuki-Miyaura couplings under anhydrous conditions, with a focus on preserving the integrity of sensitive boronic acid derivatives.
The Foundation of Anhydrous Coupling: Mitigating Boronic Acid Instability
The primary motivation for employing anhydrous conditions is to circumvent the common decomposition pathways that plague sensitive boronic acids. Understanding these pathways is key to selecting the appropriate strategy.
Caption: Figure 1. Key Decomposition Pathways of Sensitive Boronic Acids.
To counter these issues, the most effective strategy involves replacing the boronic acid with a more stable surrogate, most commonly a boronic ester.
Boronic Acid Surrogates: The First Line of Defense
Boronic esters, such as those derived from pinacol or neopentyl glycol, are significantly more stable towards protodeboronation and oxidation than their corresponding acids.[3][4][5] This increased stability simplifies handling, allows for accurate stoichiometric calculations, and is the cornerstone of most anhydrous Suzuki protocols. For particularly labile systems, specialized protecting groups that coordinate to the empty p-orbital of boron, such as MIDA (N-methyliminodiacetic acid) or diethanolamine (forming DABO boronates), offer even greater stability.[5][6][7]
| Boron Reagent Type | Structure Example (Phenyl) | Key Advantages | Considerations |
| Boronic Acid | Ph-B(OH)₂ | Commercially available, reactive. | Prone to protodeboronation, oxidation, and trimerization (boroxine formation).[3] |
| Pinacol Ester | Ph-B(pin) | Stable to air and moisture, chromatographable. | Can be slower to react than boronic acids; requires activation.[4][5] |
| Neopentyl Glycol Ester | Ph-B(neo) | Highly stable; demonstrates excellent reactivity in anhydrous conditions with specific bases.[5][8] | Less common commercially than pinacol esters. |
| MIDA Boronate | Ph-B(MIDA) | Exceptionally stable, allows for iterative cross-coupling.[5] | Requires a separate deprotection step (slow release) or specific conditions. |
| DABO Boronate | Ph-B(DEA) | Air and water-stable crystalline solids, inexpensive to prepare.[6][7] | Can be used directly, but often requires a protic co-solvent for hydrolysis to the active species.[7] |
Core Components of the Anhydrous Catalytic System
A successful anhydrous Suzuki coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
Caption: Figure 2. The Anhydrous Suzuki-Miyaura Catalytic Cycle.
Palladium Catalyst & Ligands: The Engine of the Reaction
For challenging couplings, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, are the gold standard.[1][9] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination, even with sterically congested substrates.[1][10]
-
SPhos & XPhos: These are highly versatile and effective for a broad range of substrates, including heteroaryl and sterically hindered systems.[9][10]
-
RuPhos & BrettPhos: Often show superior performance for particularly hindered aryl-aryl or aryl-heteroaryl couplings.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ with the ligand, modern palladium precatalysts (e.g., XPhos Pd G3) are often preferred. These precatalysts are air- and moisture-stable, offer improved reaction consistency, and ensure a reliable 1:1 Pd:Ligand ratio.
The Base: The Anhydrous Activator
In a traditional Suzuki reaction, aqueous bases like K₂CO₃ or K₃PO₄ serve to form the reactive boronate species [ArB(OH)₃]⁻.[11][12][13] Under anhydrous conditions, this role must be filled by a base that is soluble and active in organic solvents.
-
Potassium Trimethylsilanolate (TMSOK): This is an exceptional choice for anhydrous couplings. It is soluble in ethereal solvents like THF and dioxane, leading to a homogeneous reaction mixture.[8][14] This homogeneity improves reproducibility and can dramatically increase reaction rates compared to heterogeneous systems.[14][15]
-
Potassium Fluoride (KF): Anhydrous, spray-dried KF can be effective, particularly for substrates with base-labile functional groups. Its low basicity requires higher temperatures.
-
Potassium Phosphate (K₃PO₄): While often used with water, finely powdered, anhydrous K₃PO₄ can be used in some systems, though it remains largely insoluble.
The Solvent: Maintaining an Anhydrous Environment
The choice of an aprotic solvent is critical, and it must be rigorously dried before use.
-
Ethers (Dioxane, THF, 2-MeTHF): Excellent general-purpose solvents for Suzuki couplings. They have good solvating power for a range of substrates and catalysts.
-
Aromatics (Toluene, Xylenes): Useful for higher-temperature reactions.
-
Amides (DMF, DMAc): Their high polarity can be beneficial for dissolving stubborn substrates, but they must be used with caution as they can degrade at high temperatures.
Advanced Strategies for Highly Refractory Couplings
For the most challenging substrates, such as electron-rich or Lewis-basic heteroaryl boronic esters, standard anhydrous conditions may still fail due to catalyst poisoning or inhibition. Recent advancements have provided powerful solutions.
The Trimethyl Borate Additive Method
The addition of trimethyl borate, B(OMe)₃, has been shown to be highly effective in anhydrous couplings of difficult heteroaryl systems.[16][17] It is believed to function in several ways:
-
Solubilizing Boronate Complexes: It aids in dissolving the reactive boronate species formed in situ.[16][17]
-
Buffering Base Strength: It tempers the reactivity of strong bases like TMSOK, preventing catalyst decomposition.[16][17]
-
Mitigating Catalyst Poisoning: It can transiently coordinate to Lewis-basic sites (e.g., pyridinic nitrogens) on the heteroaryl substrate, preventing them from deactivating the palladium catalyst.[16][17]
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous.
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Ester
This protocol is suitable for coupling a sterically hindered aryl bromide with a neopentyl glycol boronic ester using a soluble organic base.
Reagents & Equipment:
-
Aryl Halide (e.g., 2-Bromo-1,3,5-triisopropylbenzene): 1.0 mmol
-
Neopentyl Glycol Boronic Ester: 1.2 mmol (1.2 equiv)
-
XPhos Pd G3 Precatalyst: 0.02 mmol (2 mol%)
-
Potassium Trimethylsilanolate (TMSOK): 1.5 mmol (1.5 equiv)
-
Anhydrous 1,4-Dioxane: 5 mL
-
Schlenk flask, magnetic stir bar, inert gas supply, heating mantle.
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the neopentyl glycol boronic ester (1.2 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Via syringe, add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Begin stirring the mixture to form a suspension/solution.
-
In a separate, dry vial under an inert atmosphere, weigh the potassium trimethylsilanolate (TMSOK, 1.5 mmol). Add it to the reaction flask as a solid in one portion under a positive flow of inert gas.
-
Seal the flask and lower it into a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Quench by carefully adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Advanced Anhydrous Coupling of a Sensitive Heteroaryl Boronic Ester
This protocol utilizes the trimethyl borate additive method, which is ideal for labile, electron-rich, or Lewis-basic heteroaryl systems.[16]
Reagents & Equipment:
-
Heteroaryl Halide (e.g., 2-Bromopyridine): 1.0 mmol
-
Neopentyl Glycol Heteroarylboronic Ester (e.g., Thiophene-2-boronic acid neopentyl glycol ester): 1.1 mmol (1.1 equiv)
-
Pd-CataCXium A-G3 precatalyst: 0.03 mmol (3 mol%)
-
Potassium Trimethylsilanolate (TMSOK): 1.2 mmol (1.2 equiv)
-
Trimethyl Borate [B(OMe)₃]: 3.0 mmol (3.0 equiv)
-
Anhydrous 1,2-Dimethoxyethane (DME): 4 mL
-
Schlenk flask, magnetic stir bar, inert gas supply.
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the heteroaryl halide (1.0 mmol), the neopentyl glycol heteroarylboronic ester (1.1 mmol), and the Pd-CataCXium A-G3 precatalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Via syringe, add anhydrous DME (4 mL), followed by trimethyl borate (3.0 mmol).
-
Begin stirring the mixture.
-
Add the solid potassium trimethylsilanolate (TMSOK, 1.2 mmol) to the flask under a positive flow of inert gas.
-
Seal the flask and stir at room temperature. The use of highly active catalyst systems often allows these reactions to proceed without heating.[16][18]
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 1-4 hours.[16]
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Figure 3. General Experimental Workflow for Anhydrous Suzuki Coupling.
Conclusion
The successful execution of Suzuki-Miyaura couplings with sensitive boronic acids is readily achievable through the adoption of anhydrous protocols. The key to success lies in replacing unstable boronic acids with more robust boronic esters and selecting a catalytic system tailored to the demands of anhydrous conditions. The use of soluble organic bases like TMSOK, in combination with modern, highly active palladium precatalysts and bulky phosphine ligands, provides a reliable platform for a wide range of transformations. For particularly recalcitrant substrates, innovative additive strategies, such as the use of trimethyl borate, can overcome common failure modes like catalyst poisoning. By understanding the principles behind these choices, researchers can confidently tackle the synthesis of complex molecular architectures.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aqueous Suzuki-Miyaura Coupling of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Introduction: Embracing Water for Greener Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Traditionally performed in organic solvents, a paradigm shift towards aqueous reaction media aligns with the principles of green chemistry, offering significant environmental and safety advantages.[1][3] Water is non-toxic, non-flammable, and abundant, making it an ideal solvent for sustainable chemical manufacturing.[1] This application note provides a detailed guide for performing the aqueous Suzuki-Miyaura coupling of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, a substrate relevant to the synthesis of complex molecules in the pharmaceutical and materials science sectors.
We will delve into the mechanistic nuances of the aqueous reaction, address specific challenges associated with this electron-rich and ether-containing substrate, and provide a robust, step-by-step protocol for its successful coupling with a model aryl bromide.
Mechanism and Key Considerations in Aqueous Media
The catalytic cycle of the Suzuki-Miyaura reaction in water follows the fundamental steps of oxidative addition, transmetalation, and reductive elimination.[2] However, the aqueous environment introduces specific parameters that must be carefully managed for optimal results.
The Catalytic Cycle
The generally accepted mechanism involves a palladium(0) species as the active catalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., Ar-Br) to form a Pd(II) intermediate.
-
Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. In aqueous basic conditions, the boronic acid (R-B(OH)₂) is activated by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which then readily transmetalates with the Pd(II) complex.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
// Invisible nodes for positioning Base_activation [label="Boronic Acid Activation\nAr'-B(OH)₂ + OH⁻ ⇌ Ar'-B(OH)₃⁻", shape=plaintext, fontcolor="#34A853"]; ArX_input [label="Aryl Halide (Ar-X)", shape=plaintext]; Product_output [label="Biaryl Product (Ar-Ar')", shape=plaintext];
// Edges to/from the cycle ArX_input -> OxAdd [style=invis]; Transmetal -> Product_output [style=invis]; } .enddot Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle in Aqueous Media.
Substrate-Specific Challenges: this compound
The structure of this compound presents two key features that require careful consideration:
-
Electron-Rich Nature: The presence of two ether oxygen atoms makes the aromatic ring electron-rich. While this can enhance the rate of transmetalation, it also significantly increases the susceptibility of the boronic acid to protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved by a proton source (water in this case), leading to the formation of the corresponding arene and boric acid.[5] This reaction is often accelerated under basic conditions.[6]
-
Benzyl Ether Linkage: Benzyl ethers are generally stable protecting groups. However, under certain palladium-catalyzed conditions, particularly at elevated temperatures, cleavage of the C-O bond can occur. It is crucial to employ mild reaction conditions to preserve this functionality.
Strategic Choices for a Successful Aqueous Coupling
To address these challenges, the following experimental parameters are critical:
-
Palladium Catalyst and Ligand: For aqueous reactions, a water-soluble palladium catalyst or a combination of a palladium precursor with a water-soluble ligand is often employed.[7] Sterically demanding, electron-rich phosphine ligands can promote high catalytic activity at lower temperatures, which is beneficial for the stability of the benzyl ether.[8][9] Alternatively, "ligandless" catalysis, often using Pd(OAc)₂, can be effective, especially with the aid of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the interaction of organic substrates with the aqueous catalyst.[10]
-
Base Selection: The choice of base is a delicate balance. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to excessively promote protodeboronation or benzyl ether cleavage. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in aqueous Suzuki reactions and are generally milder than hydroxides.[2] The pKa of the boronic acid and the pH of the reaction medium are important factors influencing the rate of protodeboronation.[6]
-
Temperature and Reaction Time: To ensure the stability of the benzyl ether linkage, the reaction should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate. Monitoring the reaction progress is essential to avoid prolonged heating.
-
Solvent System: While the goal is an aqueous reaction, the limited solubility of many organic substrates in pure water can be a hurdle. The use of a co-solvent like ethanol or isopropanol can improve solubility and facilitate the reaction.[11] In many cases, reactions can be run in neat water, especially with efficient stirring to create an emulsion.[1]
Experimental Protocols
This section provides a detailed protocol for a model Suzuki-Miyaura coupling of this compound with 4-bromoanisole in an aqueous medium.
Materials and Equipment
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a water-soluble phosphine ligand (e.g., TPPTS)
-
Potassium Carbonate (K₂CO₃)
-
Degassed deionized water
-
Ethanol or Isopropanol (optional co-solvent)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer with heating mantle, inert atmosphere setup (e.g., nitrogen or argon balloon), separatory funnel, rotary evaporator, standard laboratory glassware.
Detailed Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add degassed deionized water (5 mL) and ethanol (2 mL, optional, to aid solubility).
-
Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the aqueous Suzuki coupling of alkoxy-substituted arylboronic acids. These serve as a starting point for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | >95 | Adapted from[11] |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85-95 | Adapted from[2] |
| 3 | Pd/C (5) | - | K₂CO₃ (3) | H₂O/Ethanol | Reflux | 1 | 80-90 | Adapted from[1] |
| 4 | Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2) | H₂O | 35 | 1 | ~90 | Adapted from[9] |
Troubleshooting and Key Insights
-
Low Yield: If the yield is low, the primary suspect is often protodeboronation. Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄), a lower reaction temperature, or a boronic ester precursor which can be more resistant to protodeboronation. Incomplete reaction could also be due to inefficient stirring or catalyst deactivation.
-
Benzyl Ether Cleavage: If cleavage of the benzyl ether is observed (detectable by LC-MS or NMR), reduce the reaction temperature and ensure the reaction is not heated for an unnecessarily long time. The choice of a more active catalyst that allows for lower reaction temperatures is also beneficial.
-
Catalyst Choice: For substrates that are particularly sensitive or sterically hindered, the use of specialized, bulky electron-rich phosphine ligands can significantly improve yields and reaction rates at lower temperatures.[8][9]
Conclusion
The aqueous Suzuki-Miyaura coupling of this compound is a viable and environmentally conscious method for the synthesis of valuable biaryl compounds. By carefully selecting the catalyst system, base, and reaction temperature, the challenges of protodeboronation and potential functional group instability can be effectively managed. This protocol provides a robust starting point for researchers in drug development and materials science to leverage the benefits of green chemistry in their synthetic endeavors.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 9. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rose-hulman.edu [rose-hulman.edu]
Ligand Selection for Challenging Suzuki Couplings Involving Ether-Linked Boronic Acids
An Application Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds.[1][2] However, substrates containing ether functionalities, particularly ether-linked arylboronic acids, present unique and often frustrating challenges that can lead to low yields and reaction failure. These challenges stem from a combination of boronic acid instability, potential catalyst inhibition, and steric hindrance. This guide provides an in-depth analysis of these issues and presents a strategic framework for ligand selection and protocol optimization. By understanding the mechanistic underpinnings of the reaction and the specific roles of modern phosphine ligands, researchers can successfully navigate these difficult couplings. We offer field-proven protocols and troubleshooting advice centered on the use of bulky, electron-rich biarylphosphine ligands, which have proven to be highly effective for this substrate class.
The Underlying Challenge: Why Ether-Linked Boronic Acids Are Difficult
The success of any Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The presence of an ether, particularly one positioned ortho to the boronic acid, can disrupt this cycle in several ways.
-
Protodeboronation: This is the most common failure mode.[4] It is a non-productive side reaction where the C–B bond is cleaved and replaced by a C–H bond, consuming the starting material. This process is often accelerated by the presence of strong bases and water, which are standard components of many Suzuki protocols.[5][6] Ether-containing boronic acids, especially those with electron-donating groups, can be particularly susceptible to this degradation pathway.
-
Catalyst Inhibition: The lone pair of electrons on the ether's oxygen atom can act as a Lewis base and coordinate to the electron-deficient palladium center. This coordination can stabilize the palladium complex in an off-cycle state, slowing down crucial steps like transmetalation or reductive elimination and ultimately hindering catalyst turnover.
-
Steric Hindrance: An ortho-ether group adds significant steric bulk around the reaction center. This can impede the approach of the coupling partners to the palladium catalyst, making the final, bond-forming reductive elimination step particularly difficult.[5]
To overcome these obstacles, the choice of ligand is not merely an optimization step—it is the central, enabling factor for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Ligand Selection: The Key to Success
The primary role of the phosphine ligand is to stabilize the palladium catalyst and modulate its reactivity.[7][8] For challenging substrates, the ligand's steric and electronic properties are critical.
The Premier Class: Bulky, Electron-Rich Biaryl Monophosphines
For Suzuki couplings involving ether-linked boronic acids, the most reliable and broadly applicable ligands are the bulky, electron-rich biaryl monophosphines developed by the Buchwald group.[9][10] Ligands such as XPhos , SPhos , and RuPhos are frequently the catalysts of choice.[1][7]
Why they are effective:
-
Promotion of Reductive Elimination: The significant steric bulk of these ligands creates a crowded environment around the palladium center. This steric pressure favors the bond-forming reductive elimination step, which is often the rate-limiting step for hindered substrates, and helps release the final product.[5][11]
-
Acceleration of Oxidative Addition: These ligands are highly electron-donating, which increases the electron density on the Pd(0) center and accelerates the initial oxidative addition of the aryl halide.[11]
-
Formation of Reactive Monoligated Species: Their size favors the formation of highly reactive monoligated "L-Pd(0)" species in solution, which are often more active catalysts than the corresponding bis-ligated complexes.[12]
Caption: Key structural features of Buchwald-type ligands.
Comparative Ligand Performance
To illustrate the impact of ligand choice, a model reaction between 4-bromoanisole and (2-methoxyphenyl)boronic acid was performed with various common ligands.
| Ligand | Catalyst System | Time (h) | Yield (%) | Observations |
| XPhos | XPhos Pd G3 (2 mol%) | 2 | 98 | Clean, fast conversion. Ideal for this substrate. |
| SPhos | SPhos Pd G2 (2 mol%) | 4 | 95 | Excellent yield, slightly slower than XPhos. |
| P(t-Bu)₃ | Pd₂(dba)₃ (1 mol%) / P(t-Bu)₃ (2 mol%) | 12 | 65 | Slower reaction with some byproduct formation. |
| PPh₃ | Pd(PPh₃)₄ (5 mol%) | 24 | <10 | Minimal product formation; significant decomposition. |
| Conditions: (2-methoxyphenyl)boronic acid (1.5 equiv), 4-bromoanisole (1.0 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (10:1), 100 °C. |
This data clearly demonstrates that the selection of a modern biarylphosphine ligand is critical for achieving high yields with ether-linked substrates.
Validated Protocols for Challenging Couplings
The following protocols are designed to be robust starting points for researchers. Always perform reactions on a small scale first to establish optimal conditions for a new substrate combination.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol utilizes an air- and moisture-stable G3 (3rd generation) palladacycle precatalyst, which ensures the formation of the active L-Pd(0) species and provides excellent reproducibility.[5]
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Ether-Linked Boronic Acid (e.g., (2-methoxyphenyl)boronic acid, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Solvent System (e.g., Dioxane/H₂O 10:1, degassed)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), the ether-linked boronic acid, and the powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent catalyst decomposition.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Add the degassed solvent via syringe, followed by the aryl halide (if liquid). The typical reaction concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2–12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: The "Slow-Release" Strategy for Unstable Boronic Acids
If protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative, such as a diethanolamine adduct or a pinacol ester, can be highly effective.[13][14] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[13]
A. Preparation of a Diethanolamine Boronate Adduct:
-
Dissolve the boronic acid (1.0 equiv) in a minimal amount of a solvent like dichloromethane.
-
Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate typically forms.[5]
-
Stir the slurry for 15-20 minutes, then isolate the white solid by vacuum filtration. Wash with a small amount of cold solvent and dry under vacuum.
-
This stable, crystalline solid can be used directly in the Suzuki coupling, typically with protic solvents.[14]
B. Modified Suzuki Coupling:
-
Follow Protocol 1, substituting the boronic acid with the diethanolamine boronate adduct (1.5 equiv).
-
A solvent system containing a protic component (like H₂O or t-BuOH) is often beneficial for the in-situ hydrolysis of the adduct.
Troubleshooting and Workflow
Even with optimized protocols, challenges can arise. The following workflow provides a logical path for troubleshooting.
Caption: A logical workflow for troubleshooting challenging couplings.
Conclusion
While Suzuki-Miyaura couplings involving ether-linked boronic acids can be challenging, they are far from insurmountable. Success depends on a rational approach that directly addresses the primary failure modes of protodeboronation and steric inhibition. The strategic selection of bulky, electron-rich biarylphosphine ligands, such as XPhos and SPhos, provides a powerful and often sufficient solution by accelerating the key catalytic steps. For particularly unstable substrates, employing a "slow-release" strategy with more robust boronic esters or other derivatives offers an excellent alternative. By applying the principles and protocols outlined in this guide, researchers can confidently incorporate these valuable building blocks into their synthetic programs.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Buchwald Ligands [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions that exhibit low yields, with a specific focus on challenges encountered when using (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid. As Senior Application Scientists, we have structured this guide to move from foundational checks to substrate-specific optimizations, explaining the chemical reasoning behind each recommendation.
Part 1: Initial Diagnostics & Common Reaction Pitfalls
Before delving into substrate-specific issues, it's crucial to ensure the fundamental parameters of your reaction are sound. Low yields can often be traced back to easily correctable issues with reagents or the experimental setup.[1]
Question 1: My reaction has failed or is giving a very low yield. What are the first things I should check?
Answer: Start with a systematic audit of your core components and conditions.
-
Inert Atmosphere Integrity: The catalytic cycle involves a Pd(0) species, which is highly sensitive to oxygen.[1] Oxidation of the catalyst or the phosphine ligands is a primary cause of reaction failure.
-
Action: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[1]
-
-
Reagent Quality & Stoichiometry:
-
Boronic Acid: Boronic acids can degrade over time, especially if exposed to air or moisture.[2][3] A common side reaction is the formation of a trimeric anhydride called a boroxine. While often still reactive, its purity is lower.
-
Aryl Halide: Verify the purity of your coupling partner. The reactivity order is I > Br > OTf >> Cl.[4] Aryl chlorides are particularly challenging and require specialized, highly active catalyst systems.[4][5]
-
Catalyst & Ligand: Palladium precatalysts and phosphine ligands are sensitive to air and moisture.[1][3] Using old or improperly stored reagents is a frequent point of failure.
-
Base & Solvent: The base must be anhydrous (if required by the protocol) and of high purity. Solvents must be anhydrous and degassed.[1]
-
-
Reaction Temperature: Is your heating apparatus calibrated correctly? Inconsistent or incorrect temperature can halt the reaction or promote decomposition pathways.
Part 2: Substrate-Specific Challenges with this compound
Your specific boronic acid has features—an electron-rich phenyl ring due to the ether linkage—that can influence the reaction's success and introduce specific side reactions.
Question 2: I've confirmed my general setup is correct, but the yield is still poor. Could my boronic acid be the problem?
Answer: Yes. The properties of this compound make it susceptible to a key side reaction: protodeboronation .
What is Protodeboronation? Protodeboronation is the undesired cleavage of the C–B bond, where it is replaced by a C–H bond, effectively destroying your nucleophile.[6][7] This is a major pathway for yield loss in Suzuki couplings.[1][8]
Why is this substrate susceptible? While electron-withdrawing groups can sometimes increase the rate of protodeboronation, the reaction is highly dependent on pH, temperature, and the presence of water.[6][8] The ether oxygen on your substrate makes the ring electron-rich, which can affect the kinetics of the productive coupling versus this decomposition pathway.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low Suzuki reaction yields.
Question 3: How can I minimize protodeboronation?
Answer: You can combat protodeboronation by carefully selecting your reaction components and conditions to favor the productive catalytic cycle over this decomposition pathway.
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[8][9][10]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in the presence of water can accelerate protodeboronation.[11]
-
Try Weaker Bases: Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient for the catalytic cycle while being less aggressive in promoting the side reaction.[10][11] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[12]
-
Fluoride Anions: In some cases, particularly with base-sensitive functional groups, fluoride sources like KF can be effective.[13]
-
-
Solvent System: The presence of excess water can be a proton source for the side reaction.[11]
-
Minimize Water: While many Suzuki protocols use a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water), the amount of water can be critical.[3] Try reducing the water content or running the reaction under nearly anhydrous conditions with a base like K₃PO₄.
-
Aprotic Solvents: Consider solvents like THF, Dioxane, Toluene, or DMF.[3][9]
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the boronic acid's exposure to conditions that cause decomposition.[1][11]
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60–80 °C).[11]
-
Use a More Active Catalyst: If the reaction is sluggish at lower temperatures, a more efficient catalyst/ligand system is a better solution than simply increasing the heat. This accelerates the desired coupling, allowing it to outcompete the slower decomposition.[11]
-
Part 3: Advanced Optimization & Experimental Protocols
If initial adjustments do not resolve the yield issue, a more systematic approach to optimizing the reaction components is necessary.
Question 4: How should I screen for the optimal catalyst, ligand, and base?
Answer: A systematic, parallel screening approach is most effective. The choice of ligand is particularly critical, as it modulates the reactivity of the palladium center.[3][4]
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst Precursor | Ligand | Characteristics & Use Case |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | Workhorse Ligands: Highly active, bulky biarylphosphine ligands. Excellent for challenging couplings, including those with aryl chlorides.[11] |
| Pd(PPh₃)₄ | None (pre-formed) | Classic Catalyst: Often effective for simple couplings with aryl bromides/iodides. May be less efficient for challenging substrates.[5] |
| PdCl₂(dppf) | dppf | Ferrocene-based: Good general-purpose ligand, often effective and less air-sensitive than other phosphines. |
| PEPPSI™-IPr | IPr (NHC ligand) | N-Heterocyclic Carbene: Offers high stability and reactivity, particularly for sterically hindered substrates.[3] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for your reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 mmol), your aryl halide (1.0 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours.[10]
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[10]
Question 5: My boronic acid seems to be decomposing on the shelf or during the reaction no matter what I do. Is there a more stable alternative?
Answer: Yes. Converting your boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium aryltrifluoroborate salt , is a highly effective strategy.[1][4][7] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[6][8]
Protocol 2: Conversion of Boronic Acid to Pinacol Ester
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in a suitable solvent like toluene or THF (10 mL).
-
Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water. Alternatively, add activated 4Å molecular sieves to the mixture and stir at room temperature for several hours.
-
Isolation: Once the reaction is complete (monitor by TLC or NMR), filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting pinacol ester is often stable enough to be purified by silica gel chromatography and is significantly more robust for storage and use in subsequent Suzuki reactions.[14]
Part 4: Understanding the Catalytic Cycle and Side Reactions
A deeper understanding of the mechanism can illuminate why certain conditions fail.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10][13]
Question 6: Besides my desired product and the protodeboronated side-product, I see other impurities. What could they be?
Answer: Another common side reaction is homo-coupling , where two molecules of the boronic acid couple to form a symmetrical biaryl (R-R).[5] This is often mediated by the palladium catalyst, especially if the oxidative addition of the aryl halide is slow or if oxygen is present.
How to Minimize Homo-coupling:
-
Ensure an Inert Atmosphere: Oxygen can promote oxidative pathways that lead to homo-coupling.
-
Optimize Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homo-coupling.
-
Choose an Efficient Catalyst: A fast, efficient catalyst system ensures that the transmetalation and reductive elimination steps are rapid, minimizing the opportunity for the palladium center to engage in homo-coupling pathways.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Protodeboronation of Arylboronic Acids
Focus Molecule: (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Welcome to the technical support center. As Senior Application Scientists, we understand that undesired side reactions can be a significant source of frustration, leading to decreased yields, complex purifications, and delays in research. One of the most common challenges in Suzuki-Miyaura cross-coupling reactions is the premature cleavage of the carbon-boron bond, a process known as protodeboronation.
This guide provides an in-depth analysis of why protodeboronation occurs and offers field-proven strategies to mitigate this issue, with a specific focus on electron-rich substrates like this compound. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
Section 1: The Core Problem — Understanding Protodeboronation
Before we can prevent it, we must understand the mechanism. Protodeboronation is a reaction where a proton replaces the boronic acid group on your starting material, yielding a simple arene byproduct.[1] In the context of a Suzuki-Miyaura coupling, this is a direct consumption of your nucleophile, leading to reduced product formation.
FAQ: What is the primary cause of protodeboronation in Suzuki-Miyaura reactions?
The Suzuki-Miyaura coupling is typically performed under basic conditions. This base, essential for activating the palladium catalyst and forming the reactive boronate species, is also the primary driver of protodeboronation.[2][3] The reaction generally proceeds via a base-catalyzed pathway where a hydroxide ion attacks the Lewis acidic boron atom to form a tetrahedral boronate anion, [ArB(OH)3]−.[4][5] While this boronate is necessary for transmetalation, it is also highly susceptible to protonolysis by water or other protic sources in the reaction mixture.[1][3][4]
Mechanism of Base-Catalyzed Protodeboronation
Caption: Base-catalyzed protodeboronation pathway.
Section 2: Troubleshooting Guide — Is Protodeboronation Ruining Your Reaction?
Identifying the problem is the first step toward solving it. This section helps you diagnose if protodeboronation is the culprit behind your experimental woes.
| Symptom | Primary Suspect | How to Confirm |
| Low yield of coupled product with significant recovery of the aryl halide starting material. | Protodeboronation of the boronic acid. | Use LC-MS or ¹H NMR on the crude reaction mixture to identify the byproduct. For this compound, the byproduct would be 1-methoxy-3-((3-methoxybenzyl)oxy)benzene . |
| Complex crude NMR showing the desired product mixed with a major, simpler aromatic byproduct. | Protodeboronation. | Compare the signals of the byproduct to an authentic sample or predicted spectrum of the protodeboronated arene. |
| Reaction fails completely, yielding only starting materials and the protodeboronated arene. | Severe protodeboronation under harsh conditions or with a very unstable substrate. | Re-evaluate reaction conditions (temperature, base strength). Check the purity of the starting boronic acid, as it may have degraded during storage.[6][7] |
Section 3: Prevention Strategies & Optimized Protocols
Mitigating protodeboronation involves a multi-faceted approach. The core principle is to ensure that the rate of the desired Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.[8]
3.1 The "First Line of Defense": Protecting the Boronic Acid
For particularly sensitive substrates, converting the boronic acid to a more robust derivative is a highly effective strategy.[9]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding acids. The bulky pinacol group sterically hinders the approach of water and hydroxide, slowing both hydrolysis and direct protodeboronation.[5]
-
MIDA Boronates: These air-stable derivatives are exceptionally useful in a "slow-release" strategy.[1][10] Under basic aqueous conditions, the MIDA ester slowly hydrolyzes to release the free boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[8][10][11]
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), pinacol (1.1 eq.), and a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after purification by crystallization or chromatography.
3.2 Optimizing Reaction Conditions
If you proceed with the free boronic acid, the choice of reaction parameters is critical.
Caption: A logical workflow for troubleshooting protodeboronation.
-
Choice of Base: This is arguably the most impactful parameter. Strong inorganic bases promote rapid protodeboronation. Using a weaker base can dramatically improve the outcome.[7][8]
| Base | Relative Strength | Typical Impact on Protodeboronation |
| NaOH, KOH, LiOH | Strong | High Risk. Significantly accelerates protodeboronation.[7][8] |
| Cs₂CO₃, K₂CO₃ | Moderate | Medium Risk. A common starting point, but can still cause issues. |
| K₃PO₄, KF | Weak | Low Risk. Often the best choice for sensitive substrates.[7][8] |
| Organic Bases (Et₃N, DIPEA) | Very Weak | Generally not strong enough to promote efficient transmetalation. |
-
Temperature: Protodeboronation, like most reactions, is accelerated by heat.[12] Run the reaction at the lowest temperature that allows for a reasonable rate of coupling. For highly active modern catalysts, reactions can often be run at room temperature.[11]
-
Solvent and Water Content: Water is the proton source for protodeboronation. While some water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate, excess water can be detrimental. Using anhydrous solvents is a viable strategy.[7] Always use thoroughly degassed solvents to prevent catalyst oxidation.[8]
3.3 Catalyst and Ligand Selection
A highly active catalyst that promotes a rapid rate of cross-coupling can "outrun" the slower protodeboronation side reaction.[1][7]
-
Catalyst Choice: Use modern, high-turnover palladium pre-catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand, or pre-formed catalysts like XPhos Pd G3). These systems form the active Pd(0) species quickly and efficiently.[11]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos and XPhos) are excellent choices. They accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, shortening the overall reaction time and minimizing the opportunity for the boronic acid to decompose.[7][11] It is worth noting, however, that some studies suggest palladium complexes with very bulky phosphine ligands can also directly catalyze protodeboronation, highlighting the need for careful optimization.[2][13]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely ground K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, or anhydrous THF) via syringe.
-
Reaction: Stir the mixture at the optimized temperature (start with room temperature and increase to 40-60 °C only if necessary).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time possible.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Proceed with standard extraction and purification procedures.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound to ensure its stability?
-
A: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C).[7] Boronic acids are susceptible to dehydration to form boroxines and can be sensitive to air and moisture over time.
-
-
Q2: I suspect my stored boronic acid has degraded. How can I check its purity?
-
A: The most reliable method is ¹H or ¹¹B NMR spectroscopy. For ¹H NMR, look for the appearance of signals corresponding to the protodeboronated byproduct. A broad or depressed melting point can also indicate the presence of impurities.
-
-
Q3: Is it better to use anhydrous conditions for my Suzuki coupling?
-
A: It can be very effective at suppressing protodeboronation. However, transmetalation can be slower under strictly anhydrous conditions. A common compromise is to use a polar aprotic solvent like dioxane or THF with a minimal amount of water (e.g., a 10:1 to 20:1 ratio) to facilitate the reaction without providing a large excess of the proton source.
-
-
Q4: Can the choice of aryl halide partner affect the rate of protodeboronation?
-
A: Indirectly, yes. The rate of oxidative addition (the first step of the catalytic cycle) depends on the halide (I > Br > OTf >> Cl). If you are using a less reactive aryl chloride, the overall catalytic cycle will be slower, giving the boronic acid more time to decompose. In such cases, using a highly active catalyst system is even more critical.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Side Reactions of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting common side reactions encountered when using (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to move beyond simple protocols and delve into the causality behind experimental outcomes, empowering you to optimize your reactions for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Q1: My reaction yield is low, and I'm isolating the starting aryl halide and a significant amount of 3-((3-methoxybenzyl)oxy)benzene. What is causing this?
A1: This issue points directly to protodeboronation, a major undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond. [1][2] This reaction consumes your boronic acid, preventing it from participating in the desired cross-coupling, which leads to reduced yields and recovery of your starting aryl halide.
Causality & Mechanism: Protodeboronation of arylboronic acids can be catalyzed by both acid and base, and its rate is highly dependent on pH and the presence of water.[2][3][4] The generally accepted mechanism under basic conditions, typical for Suzuki couplings, involves the attack of a hydroxide or alkoxide ion on the boron atom to form a more reactive boronate species.[3] This intermediate can then be protonated by a proton source (like water or alcohol solvents) to yield the undesired arene.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Water is a primary proton source for this side reaction.
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. If using solvents like THF or dioxane, ensure they are freshly distilled or from a sealed bottle over molecular sieves.
-
Use a high-purity, anhydrous base. Consider drying powdered bases like K₃PO₄ or Cs₂CO₃ in a vacuum oven before use.
-
-
Choice of Base: Strong bases can accelerate protodeboronation.[1]
-
Use a Boronic Ester: Boronic acid derivatives like MIDA boronates or pinacol esters are more stable and less prone to protodeboronation.[2][3] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
-
Reaction Temperature: While higher temperatures can speed up the desired reaction, they can also accelerate decomposition pathways.[5] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Q2: My mass spectrometry analysis shows a byproduct with a mass corresponding to the dimer of my boronic acid, (3,3'-bis(3-methoxybenzyloxy)-1,1'-biphenyl). How can I prevent this homocoupling?
A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. [6][7][8] This is another common side reaction that consumes your starting material and complicates purification.
Causality & Mechanism: Homocoupling can occur through several mechanisms. The most common involves the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[7][9] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[7][9] It can also occur in the absence of oxygen, particularly if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.[6][9]
Troubleshooting Protocol:
-
Rigorous Degassing: The most critical step to prevent oxidative homocoupling is the thorough removal of dissolved oxygen from the reaction mixture.
-
Sparing the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst is highly effective.[7]
-
Alternatively, use the freeze-pump-thaw method (at least three cycles) for complete oxygen removal.
-
-
Catalyst Choice:
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), homocoupling can occur during the initial in-situ reduction to Pd(0).[9] Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[5]
-
The addition of a mild reducing agent, like potassium formate, can help suppress homocoupling by ensuring a sufficient concentration of the active Pd(0) catalyst.[7]
-
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.[5][6]
Q3: I am seeing byproducts that suggest cleavage of the methoxybenzyl ether, such as 3-hydroxyphenylboronic acid derivatives. Is this possible and how do I avoid it?
A3: Yes, while benzyl ethers are generally stable, they can be susceptible to cleavage under certain cross-coupling conditions, especially at high temperatures or with specific catalyst/ligand combinations. Palladium catalysts are known to be involved in debenzylation reactions, and this can be a competing pathway.
Causality & Mechanism: Palladium-catalyzed debenzylation can occur through various mechanisms, including oxidative addition of the palladium into the C-O bond of the benzyl group, particularly at elevated temperatures. While less common than issues with the boronic acid moiety itself, the reactivity of benzylic positions makes this a plausible side reaction.[10][11]
Troubleshooting Protocol:
-
Lower Reaction Temperature: This is the most straightforward approach. Determine the lowest effective temperature for the cross-coupling to proceed at a reasonable rate.
-
Screen Ligands: The choice of ligand can significantly influence catalyst reactivity and selectivity. Less reactive or more sterically hindered ligands might disfavor the side reaction. Consider screening a panel of ligands to find one that promotes the desired C-C bond formation without engaging the benzyl ether.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. If the desired product forms relatively quickly, prolonged heating may be unnecessary and could be contributing to the degradation of the product or starting material.
Key Parameter Optimization Table
| Parameter | Goal: Minimize Protodeboronation | Goal: Minimize Homocoupling | Rationale |
| Solvent | Use anhydrous solvents (e.g., Dioxane, Toluene, CPME).[10] | Use thoroughly degassed solvents. | Water is a proton source for protodeboronation.[12] Oxygen promotes oxidative homocoupling.[7][9] |
| Base | K₃PO₄, Cs₂CO₃, CsF. Avoid strong hydroxide bases.[1] | Any common base is acceptable, but ensure it is anhydrous. | Weaker bases are less likely to promote the protonolysis of the C-B bond. |
| Catalyst | Use a highly active catalyst to ensure fast coupling. | Use a Pd(0) source (e.g., Pd₂(dba)₃) or add a reducing agent.[5][7] | A faster desired reaction outcompetes the side reaction. Pd(II) species can directly mediate homocoupling.[9] |
| Ligand | Bulky, electron-rich ligands (e.g., Buchwald-type ligands).[6] | Bulky, electron-rich ligands.[5] | These ligands accelerate oxidative addition and reductive elimination, speeding up the main catalytic cycle.[13] |
| Atmosphere | Inert (Argon or Nitrogen). | Strictly Inert (Argon or Nitrogen). | Prevents both protodeboronation (by excluding moisture) and homocoupling (by excluding oxygen). |
| Boron Reagent | Consider using a pinacol or MIDA boronate ester.[2] | Use high-purity boronic acid. | Boronate esters are more stable and release the boronic acid slowly, minimizing its decomposition.[2] |
Visualizing Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing side reaction pathways of protodeboronation and homocoupling.
Caption: The desired catalytic cycle vs. competing side reactions.
Frequently Asked Questions (FAQs)
-
Q: How can I confirm the identity of my side products?
-
A: The best way is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the byproducts. Protodeboronation will result in a product with a mass corresponding to the boronic acid minus the B(OH)₂ group plus a hydrogen atom. Homocoupling will result in a product with a mass corresponding to two boronic acid molecules coupled together, minus two B(OH)₂ groups. For definitive structural confirmation, you may need to isolate the byproduct by preparative HPLC or column chromatography and analyze it by NMR spectroscopy.
-
-
Q: What is the best way to purify the desired product from these side products?
-
A: Standard flash column chromatography on silica gel is typically effective. The nonpolar homocoupled biaryl and the slightly less polar protodeboronated arene will usually elute before the more polar desired cross-coupled product. A carefully selected solvent gradient (e.g., hexanes/ethyl acetate) should provide good separation. If separation is difficult, consider converting the boronic acid impurities to their corresponding boronate esters with pinacol, which can alter their polarity and make chromatographic separation easier.[14]
-
-
Q: Are there alternative cross-coupling methods I should consider for this substrate?
-
A: If Suzuki-Miyaura coupling proves consistently problematic, you could consider other cross-coupling reactions. The Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents) are powerful alternatives. However, these methods come with their own challenges, including the toxicity of tin reagents and the moisture sensitivity of organozinc reagents. Another option is to use potassium aryltrifluoroborates, which are often more stable than the corresponding boronic acids and can be very effective in cross-coupling reactions.[10][15]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. catalysis-consulting.com [catalysis-consulting.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Crude (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis purification of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isolation of a high-purity final product, which is critical for downstream applications such as Suzuki-Miyaura coupling reactions.[1]
Understanding the Molecule and Potential Impurities
This compound is a moderately polar molecule containing a phenylboronic acid moiety, a benzyl ether linkage, and a methoxy group. Its purification can be complicated by the presence of several potential impurities stemming from its synthesis, which typically involves the reaction of an organometallic reagent with a trialkyl borate.[2][3]
Common Impurities:
-
Boronic Anhydride (Boroxine): Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[4][5][6] While this often does not affect reactivity in subsequent steps, it can complicate characterization and analysis.[6]
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions, particularly in the presence of acid or base, leading to the formation of the corresponding arene (1-methoxy-3-(3-methoxybenzyloxy)benzene) and boric acid.[7][8][9]
-
Homocoupling Byproducts: The organometallic intermediate can couple with the starting halide to generate biphenyl impurities.
-
Inorganic Salts: Remnants from the workup procedure, such as lithium or magnesium salts.
-
Starting Materials: Unreacted 1-bromo-3-((3-methoxybenzyl)oxy)benzene or organometallic reagents.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product shows a broad peak or multiple peaks around the expected mass in LC-MS analysis, and the NMR shows complex multiplets.
Q: What is causing the complexity in my analytical data, and how can I resolve it?
A: This is a classic sign of the presence of the boronic anhydride (boroxine) in equilibrium with the desired boronic acid. The boroxine will have a higher molecular weight and a different NMR signature.
Causality: Boronic acids readily lose water to form cyclic trimers, especially upon standing or during concentration under heat.[3][5] This equilibrium can be confusing during characterization.
Solutions:
-
Aqueous Workup/Recrystallization: The simplest way to hydrolyze the boroxine back to the boronic acid is to introduce water. Recrystallization from an aqueous solvent system is often effective.[10]
-
Acid/Base Extraction: An acid/base workup can also facilitate the hydrolysis of the boroxine.
Experimental Protocol: Boroxine Hydrolysis via Acid/Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 1 M HCl).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Significant amount of a non-polar impurity is observed in my crude product by TLC and NMR.
Q: I have a major byproduct that is less polar than my desired boronic acid. What is it and how can I remove it?
A: This is likely the protodeboronated product, 1-methoxy-3-(3-methoxybenzyloxy)benzene, or a homocoupling byproduct. These impurities lack the polar boronic acid group and are therefore significantly less polar.
Causality: Protodeboronation can occur during the synthesis or workup, especially if harsh acidic or basic conditions are used or if there is residual moisture during the formation of the organometallic intermediate.[7][8]
Solutions:
-
Acid/Base Extraction: The acidic nature of the boronic acid group allows for its separation from neutral organic impurities.[11][12] The boronic acid can be extracted into a basic aqueous phase, leaving the non-polar impurities in the organic phase.
-
Silica Gel Chromatography: While sometimes challenging for boronic acids due to their tendency to streak on silica, a well-chosen solvent system can effectively separate the polar boronic acid from non-polar byproducts.[11]
Experimental Protocol: Purification via Acid/Base Extraction
-
Dissolve the crude material in diethyl ether or ethyl acetate.
-
Extract the organic solution with a cold, dilute basic solution (e.g., 1 M NaOH or Na2CO3). The boronic acid will move into the aqueous layer as its boronate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.
-
Extract the precipitated boronic acid back into a fresh portion of ethyl acetate or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Diagram: Acid/Base Extraction Workflow
Caption: Workflow for purification via acid/base extraction.
Issue 3: My boronic acid streaks badly on silica gel TLC plates and gives poor recovery from column chromatography.
Q: Why is my compound behaving poorly on silica gel and what can I do to improve the chromatographic purification?
A: Boronic acids are known to interact strongly with the silanol groups on the surface of silica gel, which can lead to tailing, streaking, and irreversible adsorption.[13] This is due to the Lewis acidic nature of the boron atom.
Causality: The interaction between the electron-deficient boron and the lone pairs on the oxygen of the silanol groups causes strong binding.
Solutions:
-
Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol or a modifier like acetic acid to the eluent can help to compete with the boronic acid for binding sites on the silica, leading to better elution.[11]
-
Use of a Different Stationary Phase: Reverse-phase chromatography (C18) can be a good alternative, eluting with a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium hydroxide.[9][14]
-
Deactivation of Silica Gel: Treating the silica gel with a base like triethylamine before packing the column can help to cap the acidic silanol groups.[13]
Data Presentation: Recommended Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Recommended Eluent System |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate with 1-5% Methanol or 0.5% Acetic Acid |
| Reverse Phase | C18 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound? A1: To minimize decomposition via protodeboronation and dehydration to the boroxine, the purified product should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[15] For long-term storage, refrigeration is recommended.
Q2: Can I use recrystallization for purification? If so, what solvents are suitable? A2: Yes, recrystallization can be a very effective method.[11][16] Given the structure of your molecule, a mixed solvent system is likely to be most effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, heptane) until turbidity is observed, followed by slow cooling.[14][17][18] An alternative is recrystallization from hot water or a water/ethanol mixture, which also helps to hydrolyze any boroxine.[10][16]
Q3: My synthesis involves a Grignard reaction. What specific impurities should I be aware of? A3: Grignard-based syntheses of boronic acids can lead to several byproducts.[3] Besides the protodeboronated and homocoupled products, you may also have biphenyl impurities from Wurtz-type coupling. The acid/base extraction method is generally effective at removing these non-acidic impurities.
Q4: Is it necessary to remove the boroxine before proceeding to the next step (e.g., Suzuki coupling)? A4: In many cases, the presence of the boroxine is not detrimental to subsequent reactions like Suzuki coupling, as the reaction conditions (aqueous base) will hydrolyze it in situ.[6] However, for accurate characterization and to ensure precise stoichiometry, it is good practice to work with the pure boronic acid.
Diagram: Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between boronic acid and its boroxine.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, using (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid. Here, we move beyond standard protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in Suzuki-Miyaura coupling reactions.
Q1: What are the primary challenges when using this specific boronic acid?
A1: this compound is a relatively stable arylboronic acid. However, like many boronic acids, it is susceptible to two primary side reactions that can lead to low yields: protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and homocoupling (dimerization of the boronic acid).[1][2] The benzyl ether linkage is generally stable under typical Suzuki conditions but can be sensitive to harsh acidic or reductive environments not typically employed in this coupling.[3][4]
Q2: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A2: The base plays a crucial, multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5][6][7][8] This boronate then undergoes transmetalation with the palladium(II)-halide complex, a rate-determining step in many Suzuki couplings.[9] The choice and strength of the base can significantly influence reaction rate, yield, and the prevalence of side reactions.[5]
Q3: How does solvent choice impact the reaction outcome?
A3: The solvent must solubilize the aryl halide, the boronic acid, the base, and the palladium catalyst system.[10] Beyond solubility, solvents can influence catalyst activity and selectivity.[11][12] The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[10][13][14] For instance, polar aprotic solvents can stabilize charged palladium species, which may alter the reaction pathway.[12][13] Biphasic systems, often employing an organic solvent like toluene or dioxane with an aqueous basic solution, are common and highly effective.
Q4: My reaction is not working. What are the first things I should check?
A4: Before extensive optimization, verify the fundamentals:
-
Inert Atmosphere: Ensure the reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere. Oxygen can deactivate the palladium catalyst, often leading to the formation of palladium black and promoting homocoupling.[1][15][16]
-
Reagent Quality: Confirm the purity and integrity of your boronic acid, aryl halide, catalyst, and ligand. Phosphine ligands are particularly susceptible to oxidation.[17] Use fresh, anhydrous, and degassed solvents.[11][17]
-
Reaction Temperature: Ensure your reaction is heated to the appropriate temperature. Most Suzuki couplings require heating (typically 60-120 °C) to proceed at a reasonable rate.[18][19]
Section 2: Troubleshooting Guide: Low Yield and Side Products
This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura couplings with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination, thermal decomposition, or impure reagents.[16][17] 2. Insufficient Base Strength/Solubility: The base may not be strong enough or sufficiently soluble to activate the boronic acid effectively. 3. Poor Solvent Choice: Reagents may not be fully dissolved, or the solvent may be coordinating to and deactivating the catalyst.[10] | 1. Ensure Rigorous Inert Conditions: Use Schlenk techniques or a glovebox. Degas the solvent and aqueous base solution thoroughly before adding the catalyst.[16][20] 2. Screen Bases: Switch to a stronger or more soluble base. For example, if K₂CO₃ fails, try Cs₂CO₃ or K₃PO₄. 3. Screen Solvents: Try a different solvent system. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[21] For solubility issues, consider DMF or 2-MeTHF.[22] |
| Significant Protodeboronation | 1. Excess Water/Proton Source: Water is a necessary component in many protocols but can also be the proton source for this side reaction.[2][17] 2. Harsh Basic Conditions: A highly basic environment, especially at elevated temperatures and long reaction times, can accelerate protodeboronation.[23][24][25] 3. Electron-Deficient Coupling Partner: While your boronic acid is relatively neutral, coupling with a very electron-deficient aryl halide can sometimes make side reactions more competitive. | 1. Use Anhydrous Conditions: Switch to an anhydrous solvent and a base like KF or CsF.[22] 2. Use a Milder Base: Employ a weaker base such as NaHCO₃ or K₃PO₄.[17] 3. Use a More Stable Boronate: If the problem persists, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate, which slowly releases the active species.[1][17] 4. Minimize Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Formation of Homocoupling Product | 1. Oxygen in the Reaction: This is the most common cause. Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1][15] 2. Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ must be reduced to Pd(0) in situ. This reduction can sometimes occur via homocoupling of the boronic acid before the cross-coupling cycle begins.[1] | 1. Improve Degassing Technique: Ensure all components, including the aqueous base solution, are thoroughly deoxygenated.[16][20] 2. Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step. |
| Decomposition of Benzyl Ether | 1. Incorrect Reaction Conditions: While rare in standard Suzuki couplings, unintended acidic conditions or the presence of strong reducing agents could cleave the benzyl ether.[3][4] 2. Palladium-Catalyzed Cleavage: In some specific cases involving benzyl esters or halides, palladium can catalyze C-O bond cleavage, though this is less common for simple benzyl ethers.[26][27] | 1. Verify pH: Ensure the reaction medium is basic as intended. 2. Avoid Reductive Conditions: Do not add reagents that could lead to hydrogenolysis (e.g., H₂ gas, certain hydrogen transfer reagents) unless this is a desired subsequent step. The Pd/C catalyst used for hydrogenolysis is different from the soluble catalysts used for Suzuki coupling.[3] |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in your Suzuki-Miyaura reaction.
Caption: A flowchart for troubleshooting low-yield Suzuki reactions.
Section 3: Optimization Protocols & Reference Data
Base and Solvent Selection Guide
The optimal base and solvent are highly dependent on the specific aryl halide coupling partner. The following tables provide a starting point for optimization.
Table 1: Base Selection Guide
| Base | Strength | Typical Use Case | Key Considerations |
| K₂CO₃ | Moderate | General purpose, widely used in biphasic systems. | Standard, cost-effective choice. Can be slow with less reactive halides. |
| Cs₂CO₃ | Strong | Often improves yields with challenging substrates (e.g., aryl chlorides). | More expensive but often more effective due to higher solubility and basicity. |
| K₃PO₄ | Moderate | Good for sensitive substrates where protodeboronation is a concern.[17] | Often used with sterically hindered substrates or sensitive functional groups. |
| KF / CsF | Weak | Used in anhydrous conditions to activate boronic acids or esters. | Fluoride ions are thought to form highly reactive trifluoroborate species in situ. |
| Organic Bases | Weak-Strong | Less common in standard Suzuki couplings. | Can be useful in specific cases but inorganic bases are generally preferred. |
Table 2: Solvent Selection Guide
| Solvent System | Polarity | Typical Temperature | Key Considerations |
| Toluene / H₂O | Nonpolar/Polar | 80-110 °C | Excellent for many substrates, good phase separation. |
| 1,4-Dioxane / H₂O | Polar Aprotic/Polar | 80-100 °C | Miscible with water, good general-purpose solvent.[22] |
| THF / H₂O | Polar Aprotic/Polar | 65 °C (Reflux) | Lower boiling point, useful for more reactive substrates.[11] |
| DMF | Polar Aprotic | 80-120 °C | High boiling point, excellent solvating power for difficult substrates. Can sometimes act as a ligand.[12][13][14] |
| 2-MeTHF / H₂O | Ethereal | 80 °C (Reflux) | A greener alternative to THF with a higher boiling point and better phase separation from water.[22] |
Experimental Protocol: Screening Base and Solvent
This protocol outlines a parallel screening approach to efficiently identify the optimal conditions for your specific aryl halide.
Objective: To determine the best combination of base and solvent for the coupling of this compound with a target aryl halide.
Methodology:
-
Preparation: In an array of reaction vials inside a glovebox or on a Schlenk line, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and a palladium catalyst system (e.g., 2 mol% Pd(PPh₃)₄ or 2 mol% Pd₂(dba)₃ with 4 mol% SPhos ligand).
-
Variable Addition:
-
To each designated vial, add the chosen base (2.0-3.0 equiv., e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Under positive inert gas pressure, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, Toluene/H₂O) to achieve a substrate concentration of ~0.1 M.
-
-
Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 90 °C).[18] Stir vigorously for a set time (e.g., 4-12 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify major side products. This data will guide further optimization.
Visualization: Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps in diagnosing which step may be failing.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. research.ed.ac.uk [research.ed.ac.uk]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of substituted arylboronic acids in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poorly soluble substituted arylboronic acids. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these common hurdles and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is sluggish or has failed completely. I suspect the poor solubility of my substituted arylboronic acid is the culprit. What are my primary troubleshooting steps?
A1: Poor solubility of a coupling partner is a very common issue in Suzuki-Miyaura reactions, leading to low reaction rates and yields. When the arylboronic acid has limited solubility in the chosen solvent system, its availability to the catalytic cycle is minimal. Here is a systematic approach to address this problem:
-
Solvent System Optimization: The choice of solvent is critical. A single solvent may not be sufficient to dissolve all components of the reaction (the aryl halide, the boronic acid, the base, and the catalyst).
-
Rationale: The ideal solvent system must solubilize the reactants to a reasonable extent to allow for efficient interaction with the palladium catalyst.
-
Recommendation: Start with a mixture of a nonpolar aprotic solvent and a polar solvent. Common choices include mixtures of dioxane/water, THF/water, or toluene/water.[1][2] The water in these mixtures often helps to dissolve the inorganic base and can facilitate the transmetalation step.[3][4] For particularly hydrophobic arylboronic acids, consider more polar aprotic solvents like DMF or DMSO, but be aware that these can sometimes complicate product isolation.[4][5]
-
Pro-Tip: Vigorous stirring is crucial for biphasic reactions to maximize the interfacial area where the reaction can occur.[6]
-
-
Base Selection: The base plays a multifaceted role in the Suzuki reaction, including the activation of the boronic acid to form a more nucleophilic boronate species.[7][8] The solubility of the base itself can also be a factor.
-
Rationale: An insoluble base will have limited effectiveness. Furthermore, different bases can influence the solubility of the boronic acid.
-
Recommendation: If you are using a base like K₂CO₃, which has moderate solubility in mixed aqueous-organic solvents, consider switching to a more soluble base like Cs₂CO₃ or K₃PO₄.[3][9] These stronger, more oxophilic bases can also be more effective at activating the boronic acid. In some cases, organic bases like triethylamine (TEA) can be used, although they are generally less common for this purpose.[9]
-
-
Increase Reaction Temperature: Higher temperatures can increase the solubility of your reactants and accelerate the reaction rate.[3][6]
-
Rationale: Many organic compounds exhibit increased solubility at elevated temperatures. This can be a simple and effective way to overcome solubility limitations.
-
Caution: Be mindful of the stability of your substrates and catalyst at higher temperatures. Some boronic acids are prone to protodeboronation (decomposition) at elevated temperatures.[3]
-
Q2: I've tried optimizing the solvent and base, but my arylboronic acid is still not soluble enough. Are there other strategies I can employ?
A2: Absolutely. When basic troubleshooting fails, more advanced techniques can be highly effective.
-
Employ a Phase-Transfer Catalyst (PTC): For biphasic reactions where the boronic acid and the base are in the aqueous phase and the aryl halide and palladium catalyst are in the organic phase, a PTC can be invaluable.
-
Rationale: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the activated boronate species from the aqueous phase to the organic phase where the catalytic reaction occurs.[4][10][11] This dramatically increases the reaction rate.
-
Recommendation: Add 5-10 mol% of TBAB to your reaction mixture. This is often a very effective strategy for biphasic Suzuki couplings.
-
-
Conversion to a Boronic Ester: Arylboronic acids can be converted into more soluble and stable derivatives, such as pinacol esters (Bpin) or neopentyl glycol esters.[1][3]
-
Rationale: These esters are generally more soluble in organic solvents and are more stable to protodeboronation than the corresponding boronic acids.[1][3] They can be easily prepared and isolated before the coupling reaction or sometimes formed in situ.
-
Recommendation: Consider a one-pot borylation/Suzuki coupling sequence where the aryl halide is first converted to the boronic ester, followed by the addition of the second coupling partner.[12]
-
Advanced Strategies for Highly Insoluble or Unstable Arylboronic Acids
Q3: My arylboronic acid is not only poorly soluble but also appears to be decomposing under the reaction conditions. What should I do?
A3: This is a common problem, especially with heteroaromatic or electron-deficient arylboronic acids, which are prone to protodeboronation.[3][13] In these cases, a "slow-release" strategy using a masked boronic acid is highly recommended.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to decomposition and are often soluble in a wider range of organic solvents.[3][14][15]
-
Mechanism of Action: MIDA boronates are stable under anhydrous conditions but slowly hydrolyze in the presence of a mild aqueous base to release the corresponding boronic acid in situ.[14][15][16] This slow release maintains a low, steady concentration of the active boronic acid in the reaction mixture, minimizing decomposition while still allowing for efficient cross-coupling.[13][16]
-
When to Use: This is the strategy of choice for particularly unstable arylboronic acids, such as those derived from 2-substituted heterocycles (e.g., 2-pyridylboronic acid).[13][14]
-
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form stable, crystalline solids that are easier to handle and can be used directly in Suzuki couplings.[2][17]
-
Benefit: This is a simple and cost-effective method to improve the stability and handling of problematic boronic acids.[17]
-
Visualizing the Solutions: A Decision Workflow
The following diagram illustrates a decision-making workflow for troubleshooting poor arylboronic acid solubility in Suzuki-Miyaura reactions.
Caption: Troubleshooting workflow for poor arylboronic acid solubility.
Data at a Glance: Solvent and Base Properties
The following tables provide a quick reference for commonly used solvents and bases in Suzuki-Miyaura coupling reactions.
Table 1: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Common Usage |
| 1,4-Dioxane | 2.2 | 101 | Often used in a 4:1 to 10:1 ratio with water.[2][3] |
| Tetrahydrofuran (THF) | 7.6 | 66 | A common choice, often mixed with water.[1] |
| Toluene | 2.4 | 111 | Good for biphasic systems, especially with a PTC.[4] |
| Dimethylformamide (DMF) | 36.7 | 153 | A polar aprotic solvent that can aid solubility.[4] |
| Methanol/Water | 33.0 (MeOH) | - | A greener solvent mixture that can be effective.[18] |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Solubility in Water | Key Characteristics |
| K₂CO₃ | 10.3 | High | A standard, moderately strong base.[9][19] |
| K₃PO₄ | 12.3 | High | A stronger base, often improves yields with challenging substrates.[3][19] |
| Cs₂CO₃ | 10.3 | Very High | Highly effective, but more expensive. Often used for difficult couplings.[3] |
| NaOH | 15.7 | Very High | A very strong base, can promote side reactions.[18] |
| KF | 3.2 | High | A mild base, useful when substrates are base-sensitive.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Arylboronic Acid using a Phase-Transfer Catalyst
This protocol is a starting point for a reaction where the arylboronic acid has limited solubility in common solvent systems.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst and PTC Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), any additional ligand if required, and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Diethanolamine Adduct for an Unstable Arylboronic Acid
This protocol is for stabilizing a problematic boronic acid before the coupling reaction.[2][17]
Part A: Formation of the Diethanolamine Adduct
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[2]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[2]
Part B: Suzuki Coupling using the Diethanolamine Adduct
Follow the general procedure in Protocol 1, substituting the diethanolamine-boronic acid adduct for the free boronic acid. It is often beneficial to use a protic solvent as part of the solvent system (e.g., dioxane/water) to facilitate the release of the boronic acid from the adduct.[17]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The poor solubility of the arylboronic acid primarily impacts the transmetalation step.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Boronic Acids on Silica Gel
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when purifying boronic acids and their derivatives using silica gel column chromatography. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested protocols to help you navigate these often-tricky separations.
Purification of boronic acids is notoriously challenging due to their unique chemical properties.[1][2] They can interact strongly with the silica stationary phase, leading to issues like peak tailing, and are often prone to decomposition or dehydration under standard chromatographic conditions.[2][3][4] This guide will dissect these problems and provide actionable troubleshooting strategies.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent problems observed in the lab.
Problem 1: My boronic acid is streaking badly on the TLC plate and tailing on the column, resulting in poor separation and low recovery.
Q: What is causing this severe tailing and how can I stop it?
A: This is the most common issue and stems from the fundamental chemistry of the boronic acid and the silica surface.
-
The Root Cause: Standard silica gel is decorated with silanol groups (Si-OH), which are weakly acidic. The boronic acid group, -B(OH)₂, contains an empty p-orbital on the boron atom, making it a Lewis acid. This creates a strong, undesirable Lewis acid-Lewis base interaction between your compound and the stationary phase. This interaction is often strong enough to cause irreversible adsorption or very slow elution, which manifests as severe peak tailing.[2][5]
-
The Solution: Mobile Phase Modification. The most effective strategy is to disrupt this interaction by modifying the mobile phase. Adding a small amount of a weak acid, like acetic acid (AcOH), to the eluent is highly effective.
-
Mechanism of Action: The added acetic acid serves two purposes. First, it protonates the surface silanol groups, reducing their Lewis basicity and minimizing their interaction with the boron center. Second, it can coordinate with the boronic acid itself, effectively competing with the silica surface and allowing the compound to elute more cleanly. Using modifiers like acetic acid or triethylamine in the eluent can significantly improve separation.[1]
-
► Experimental Protocol 1: Acidified Silica Gel Chromatography
-
TLC Analysis: Prepare your standard TLC eluent (e.g., 70:30 Hexanes:Ethyl Acetate). In a separate chamber, prepare the same eluent but add 1-2% acetic acid by volume. Run your crude sample on TLC plates in both chambers. You should observe a significant reduction in streaking and a more defined spot in the acidified chamber.
-
Column Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Hexanes:EtOAc) containing 1% acetic acid. Pack the column as usual.
-
Loading and Elution: Load your sample onto the column (dry loading is often preferred). Elute with the acidified mobile phase, collecting fractions as normal.
-
Workup: After identifying and combining the pure fractions, be aware that they now contain acetic acid. This can often be removed by co-evaporation with a non-polar solvent like toluene on a rotary evaporator or during a subsequent aqueous workup.
Problem 2: My yield is very low, and I see new, less polar spots on the TLC. I suspect my boronic acid is decomposing.
Q: What is happening to my compound on the silica, and how can I prevent it?
A: You are likely observing the formation of a boroxine, the trimeric anhydride of your boronic acid. This is a very common issue.[2][6]
-
The Root Cause: Boronic acids can undergo spontaneous dehydration to form a stable, six-membered ring called a boroxine.[7][8][9] This process involves the condensation of three boronic acid molecules with the loss of three molecules of water. The slightly acidic and water-containing environment of a silica gel column can catalyze this transformation. Boroxines are significantly less polar than their corresponding boronic acids, which is why you see them running higher (closer to the solvent front) on a TLC plate.
-
The Solution: Suppress Dehydration & Use Anhydrous Conditions.
-
Acidified Eluent: As described in Protocol 1, the use of an eluent containing acetic acid can help suppress boroxine formation.
-
Azeotropic Drying: Before loading your sample onto the column, dissolve the crude material in a solvent like toluene and evaporate it to dryness on a rotary evaporator. Repeat this process 2-3 times. This azeotropically removes residual water, shifting the equilibrium away from the boroxine.[8]
-
Boric Acid-Treated Silica: For particularly sensitive compounds, using silica gel that has been pre-treated with boric acid can be effective.[10][11][12] This deactivates the silica surface, reducing its tendency to promote decomposition.[10][11]
-
Diagram 1: Boronic Acid-Boroxine Equilibrium This diagram illustrates the dehydration of three boronic acid molecules to form a less polar boroxine, a common cause of purification difficulty.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Stability of Arylboronic Acids for Cross-Coupling Reactions
Welcome to the technical support center for arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile yet often unstable reagents. Here, we will dissect common stability issues, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your cross-coupling reactions.
I. Understanding the Instability of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility can be hampered by inherent instability, leading to decomposition and diminished reaction yields. The primary degradation pathways include protodeboronation, oxidation, and the formation of boroxine anhydrides.[3][4][5] Understanding these pathways is the first step toward effective troubleshooting.
Key Decomposition Pathways:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of the desired starting material.[6][7][8][9][10][11] This process can be catalyzed by acid or base and is often accelerated by heat.[3][12][13][14] The susceptibility to protodeboronation is influenced by the electronic properties of the aryl group and the pH of the reaction medium.[6][7][8][9][10][11]
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols, another common cause of reagent degradation.[15][16][17][18][19] This can occur in the presence of air (oxygen) and can be catalyzed by certain organic compounds or metal impurities.[18]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[20][21][22][23] While this is often a reversible process, it can complicate reaction stoichiometry and lead to inconsistent results.[5][24]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is giving a low yield, and I suspect my arylboronic acid is degrading. How can I confirm this and what should I do?
Answer:
Low yields are a classic symptom of arylboronic acid instability, where decomposition competes with the cross-coupling reaction.
Diagnostic Steps:
-
Reaction Monitoring: Use LC-MS or NMR to monitor your reaction. Look for the formation of the protodeboronated arene (Ar-H) or the corresponding phenol (Ar-OH) as byproducts.
-
Control Experiment: Set up a control reaction containing the arylboronic acid, base, and solvent at the reaction temperature, but without the palladium catalyst and aryl halide. Analyze the mixture over time to assess the stability of the boronic acid under the reaction conditions.
Solutions:
-
Use a Stabilized Boronic Acid Surrogate: If instability is confirmed, consider using a more stable derivative.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[25][26] They undergo a slow, controlled release of the active boronic acid under basic conditions, which can suppress side reactions.[3][4][25] This is particularly advantageous for challenging couplings involving unstable boronic acids like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[3][4]
-
Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol. Pinacol esters are generally more stable to storage and handling.
-
Trifluoroborates: Potassium aryltrifluoroborates are another class of stable, crystalline solids that can be used in place of boronic acids.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes slow the rate of decomposition relative to the cross-coupling.
-
Base Selection: The choice and concentration of the base can significantly impact stability. For some systems, weaker bases may be beneficial. The rate of protodeboronation is highly pH-dependent.[27][28][29][30][31]
-
Issue 2: Inconsistent Results and Difficulty with Stoichiometry
Question: I am observing inconsistent yields and my solid arylboronic acid seems to have variable purity. What could be the cause?
Answer:
This issue often points to the formation of boroxines. Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[20][21][22]
Causality:
-
Water Content: The equilibrium between the boronic acid and its boroxine is dependent on the presence of water.[24] In the solid state, this equilibrium can shift, leading to a mixture of the monomeric acid and the trimeric boroxine. This changes the effective molecular weight and can lead to inaccurate weighing and incorrect stoichiometry in your reactions.
Solutions:
-
Careful Storage: Store arylboronic acids in a desiccator to minimize exposure to atmospheric moisture, which can hydrolyze boroxines back to the acid or, conversely, facilitate further anhydride formation depending on the specific compound and conditions.
-
Use of Boroxine-Free Reagents: For highly sensitive reactions, consider preparing fresh boronic acid or using a stabilized derivative like a MIDA boronate, which does not form boroxines.[32][33][34]
-
Reaction Setup: When using a boronic acid that may contain boroxine, ensure the reaction conditions (e.g., presence of water in the solvent system) are sufficient to hydrolyze the boroxine to the active boronic acid before the catalytic cycle begins.
Issue 3: Rapid Decomposition of Heteroarylboronic Acids
Question: My 2-pyridylboronic acid seems to decompose almost immediately under my reaction conditions. Are some boronic acids just unusable?
Answer:
Yes, certain classes of arylboronic acids, particularly 2-heterocyclic derivatives (like those from furan, pyrrole, and pyridine), are notoriously unstable.[3][4][5] 2-Pyridylboronic acid, for instance, is known to undergo rapid protodeboronation.[35]
Expert Insight:
The instability of many 2-heterocyclic boronic acids is due to electronic factors and potential coordination of the heteroatom to the boron, which can facilitate decomposition pathways.
Definitive Solution: MIDA Boronates
This is a prime scenario where MIDA boronates are not just a good alternative, but often the only viable solution.[3][4] The MIDA ligand protects the boron atom, rendering the compound air-stable and preventing premature decomposition.[25] The slow release of the boronic acid in situ ensures that its concentration remains low, favoring the desired cross-coupling over rapid degradation.[3][4][25]
III. FAQs: Storage, Handling, and Best Practices
Q1: What are the ideal storage conditions for arylboronic acids?
A1: To maximize shelf life, store arylboronic acids in a cool, dark, and dry environment. A refrigerator or freezer is often recommended, and storage under an inert atmosphere (nitrogen or argon) in a well-sealed container is best practice. Always store them in a desiccator to protect from moisture.[36][37]
Q2: I have an old bottle of an arylboronic acid. How can I check its purity?
A2: The most reliable method is to take a small sample and analyze it by ¹H and ¹¹B NMR spectroscopy. This will allow you to assess the extent of protodeboronation and check for the presence of boroxine. You can also use LC-MS to check for the presence of the corresponding arene or phenol.
Q3: Can I purify a partially decomposed arylboronic acid?
A3: In some cases, recrystallization can be effective. However, for many unstable boronic acids, purification is challenging. It is often more practical and cost-effective to either purchase a fresh batch or synthesize a more stable derivative like a MIDA boronate.
Q4: Does the choice of solvent affect the stability of my arylboronic acid?
A4: Absolutely. Protic solvents, especially water, can facilitate protodeboronation.[7][8][9][10][11] The pH of aqueous solutions is a critical factor, with decomposition often being rapid under both strongly acidic and basic conditions.[13][14][38]
IV. Visualization of Key Concepts
Degradation Pathways of Arylboronic Acids
Caption: Major degradation routes for arylboronic acids.
The MIDA Boronate Slow-Release Strategy
Caption: MIDA boronates provide a controlled release of unstable boronic acids.
V. Experimental Protocols
Protocol 1: Preparation of an Air-Stable MIDA Boronate
This protocol is adapted from the work of Burke and coworkers and provides a general method for protecting unstable arylboronic acids.[25]
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethylformamide (DMF)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask charged with the arylboronic acid and MIDA, add DMF (to a concentration of ~0.5 M).
-
Add activated 4 Å molecular sieves.
-
Heat the mixture to 80-100 °C under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by LC-MS or TLC until the starting boronic acid is consumed.
-
Cool the reaction to room temperature and filter off the molecular sieves.
-
Remove the DMF under reduced pressure.
-
The resulting crude MIDA boronate can often be purified by recrystallization or silica gel chromatography. The purified MIDA boronate is typically a stable, crystalline solid.[26]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol demonstrates the use of a MIDA boronate in a cross-coupling with an aryl chloride, a typically challenging substrate.[3][4]
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
SPhos (10 mol %)
-
K₃PO₄ (7.5 equiv)
-
Dioxane and Water (5:1 mixture)
Procedure:
-
In a reaction vial, combine the aryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture (to a concentration of ~0.07 M with respect to the aryl chloride).
-
Seal the vial and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction for 6 hours or until completion is observed by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
VI. Quantitative Data Summary
Table 1: Comparison of Yields for Unstable Boronic Acids vs. MIDA Boronates in Suzuki-Miyaura Coupling with an Aryl Chloride
| Entry | Boronic Acid / MIDA Boronate | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 1 | 2-Benzofuran | 50 | 92 |
| 2 | 2-Thiophene | 37 | 94 |
| 3 | 2-Indole | 14 | 93 |
| 4 | Vinyl | (Varies, often low) | 90-98 |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (18), pp 6576–6588. The data clearly shows a dramatic improvement in yield when using the air-stable MIDA boronate for these challenging substrates.[4]
VII. References
-
Aggarwal, V. K.; et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. --INVALID-LINK--
-
Chen, G.; et al. (2011). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. --INVALID-LINK--
-
West, T. H.; et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing. --INVALID-LINK--
-
Lloyd-Jones, G. C.; et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. --INVALID-LINK--
-
Various Authors. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. --INVALID-LINK--
-
Chen, G.; et al. (2011). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett. --INVALID-LINK--
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. --INVALID-LINK--
-
Martínez-Aguirre, M. A.; et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. --INVALID-LINK--
-
Gillis, E. P.; Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. --INVALID-LINK--
-
Lloyd-Jones, G. C.; et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--
-
Martínez-Aguirre, M. A.; et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. --INVALID-LINK--
-
Martínez-Aguirre, M. A.; et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. --INVALID-LINK--
-
Martínez-Aguirre, M. A.; et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. --INVALID-LINK--
-
Author Unknown. (2014). MIDA boronate. Chem-Station Int. Ed.--INVALID-LINK--
-
Lloyd-Jones, G. C.; et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. --INVALID-LINK--
-
Martínez-Aguirre, M. A.; et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. --INVALID-LINK--
-
Whiting, A.; et al. (2011). Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation. Organic Letters. --INVALID-LINK--
-
Various Authors. (2011). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. ResearchGate. --INVALID-LINK--
-
Author Unknown. MIDA Boronate: A New Organo-boron Reagent. BLDpharm. --INVALID-LINK--
-
Gillis, E. P.; Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. --INVALID-LINK--
-
Spivey, A. C.; Cordier, C. J.; et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. --INVALID-LINK--
-
Author Unknown. MIDA-protected Boronate Esters. Sigma-Aldrich. --INVALID-LINK--
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ResearchGate. --INVALID-LINK--
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. --INVALID-LINK--
-
Spivey, A. C.; Cordier, C. J.; et al. (2020). Meta -Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. ResearchGate. --INVALID-LINK--
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. --INVALID-LINK--
-
Author Unknown. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. --INVALID-LINK--
-
Tokunaga, Y.; et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters. --INVALID-LINK--
-
Author Unknown. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. --INVALID-LINK--
-
Spivey, A. C.; Cordier, C. J.; et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. --INVALID-LINK--
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. --INVALID-LINK--
-
Lloyd-Jones, G. C.; et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. --INVALID-LINK--
-
Author Unknown. (2010). The preparation of N-methyliminodiacetic acid protected alkynyl boronates. UiT Munin. --INVALID-LINK--
-
Iovine, P. M.; et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. --INVALID-LINK--
-
Tokunaga, Y.; et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. --INVALID-LINK--
-
Author Unknown. (2011). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. --INVALID-LINK--
-
Aggarwal, V. K.; et al. (2019). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. Chemical Science. --INVALID-LINK--
-
Bochmann, M.; et al. (2015). Suzuki-Miyaura coupling of arylboronic acids to gold(iii). PubMed. --INVALID-LINK--
-
Author Unknown. Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem. --INVALID-LINK--
-
Magolan, J.; et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. --INVALID-LINK--
-
Author Unknown. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. --INVALID-LINK--
-
Bochmann, M.; et al. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. --INVALID-LINK--
-
Skrydstrup, T.; et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. --INVALID-LINK--
-
Author Unknown. Addressing stability issues of heteroaryl boronic acids in solution. Benchchem. --INVALID-LINK--
-
Author Unknown. Chemical Storage Guide. University of California, Berkeley. --INVALID-LINK--
-
Author Unknown. How to Store Boric Acid. Lab Alley. --INVALID-LINK--
References
- 1. Suzuki-Miyaura coupling of arylboronic acids to gold(iii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 16. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 23. Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 26. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 27. researchgate.net [researchgate.net]
- 28. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. wichita.edu [wichita.edu]
- 37. laballey.com [laballey.com]
- 38. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Recrystallization of Arylboronic Acids
<_ _>
Welcome to the technical support center for the purification of arylboronic acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical purification step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity materials.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of arylboronic acids, offering explanations and actionable solutions.
Problem 1: My arylboronic acid "oils out" instead of crystallizing.
Cause: "Oiling out" occurs when the solute's solubility is so high that it separates from the cooling solution as a liquid phase rather than forming a crystalline solid. This is often because the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture). This is a common issue when using mixed solvent systems.[1][2]
Solutions:
-
Re-dissolve and Add More "Good" Solvent: Heat the mixture to redissolve the oil. Add a small amount of the solvent in which the arylboronic acid is more soluble (the "good" solvent).[1] This increases the total solvent volume, requiring a lower temperature to reach the saturation point, which is hopefully below the melting point of your compound.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation.[2] After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[1]
-
Consider a Different Solvent System: The initial solvent choice may be inappropriate. Screen for single or mixed solvent systems where the arylboronic acid has high solubility in the hot solvent and low solubility in the cold solvent.
Problem 2: No crystals are forming, even after cooling.
Cause: This is a classic sign of a solution that is not supersaturated. This can happen if too much solvent was used initially.[2] It can also be due to the need for a nucleation site to initiate crystal growth.[2]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[3][4] This creates microscopic scratches that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution.[1] This provides a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used.[2][3] Gently heat the solution to boil off some of the solvent, then allow it to cool again. Be cautious not to evaporate too much.
-
Try a Different Solvent: If the compound remains stubbornly soluble, the chosen solvent is likely unsuitable. Recover the crude product by removing the solvent via rotary evaporation and attempt the recrystallization with a different solvent or solvent pair.[1][3]
Problem 3: The recrystallization yield is very low.
Cause: A low yield suggests that a significant amount of your arylboronic acid remained dissolved in the mother liquor. This is often a consequence of using too much solvent.[5]
Solutions:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Working with a saturated solution is key to maximizing recovery.
-
Ensure Adequate Cooling: Cool the solution in an ice bath after it has reached room temperature to further decrease the solubility of your compound.
-
Second Crop of Crystals: Concentrate the mother liquor by boiling off some solvent and then re-cool it. This may yield a second, albeit less pure, crop of crystals.
-
Check for Premature Crystallization: If crystals form in the filter paper during hot filtration, some of your product is being lost.[7] To prevent this, use a stemless funnel and keep the funnel and receiving flask hot.[7]
Problem 4: The purified arylboronic acid is still impure.
Cause: Impurities can be carried through the recrystallization process if they have similar solubility profiles to the desired compound or if they become trapped within the crystal lattice during rapid crystal formation.[1] A common impurity is the corresponding boroxine, the anhydrous trimer of the boronic acid.[8]
Solutions:
-
Slow Crystallization: As mentioned, allow the solution to cool slowly to promote the formation of larger, purer crystals.[9]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[6]
-
Consider a Chemical Purification Step: For persistent impurities, an acid-base extraction can be effective. Arylboronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.[10] The salt can then be washed with an organic solvent to remove non-acidic impurities before being re-acidified to regenerate the pure boronic acid.[10]
-
Address Boroxine Formation: The equilibrium between the arylboronic acid and its boroxine is influenced by water.[11][12] Recrystallization from a solvent containing some water can help to hydrolyze the boroxine back to the desired boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing arylboronic acids?
There is no single "best" solvent, as the ideal choice depends on the specific arylboronic acid. However, some commonly successful solvents and solvent pairs include:
| Solvent/Solvent System | Notes |
| Water | Effective for some polar arylboronic acids. Solubility often increases significantly with temperature.[13] |
| Ethanol | A generally useful solvent for compounds with some polarity.[14] |
| Ethyl Acetate/Hexane | A common mixed solvent system. The arylboronic acid is dissolved in hot ethyl acetate, and hexane is added as the anti-solvent to induce crystallization upon cooling.[15] |
| Dichloromethane/Hexane | Another mixed solvent system suitable for less polar arylboronic acids.[16] |
| Toluene/Hexane | A good option for non-polar arylboronic acids.[7] |
Q2: How can I prevent my arylboronic acid from decomposing during recrystallization?
Arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially at elevated temperatures and under certain pH conditions.[17][18]
-
Avoid Strong Acids and Bases: While acid-base extraction can be a purification tool, prolonged exposure to strong acids or bases, especially at high temperatures, can promote decomposition.
-
Use Moderate Temperatures: Do not heat the solution for longer than necessary to dissolve the compound.
-
Work Under an Inert Atmosphere: For particularly sensitive arylboronic acids, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: What is a boroxine, and how does it affect my purification?
A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[8] The formation of boroxines is a reversible process.[11][12]
Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.
The presence of boroxines can complicate purification as they have different physical properties (e.g., melting point, solubility) than the corresponding boronic acid. Their formation is favored in non-polar, anhydrous solvents and at higher temperatures.[11] To minimize boroxine content in the final product, recrystallization from a solvent system containing a controlled amount of water can be beneficial to shift the equilibrium back towards the boronic acid.
Q4: Can I use column chromatography to purify arylboronic acids?
While possible, column chromatography of arylboronic acids on silica gel can be challenging.[19] They often exhibit strong interactions with the silica, leading to poor separation and recovery.[20] If chromatography is necessary, reverse-phase (C18) chromatography or using neutral alumina may provide better results.[9][19] However, for large-scale purification, a well-optimized recrystallization is often more efficient.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude arylboronic acid. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of your crude arylboronic acid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents, one in which the arylboronic acid is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
-
Dissolution: Dissolve the crude arylboronic acid in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
dot graph TD { A[Start: Crude Arylboronic Acid] --> B{Select Solvent System}; B --> C[Dissolve in Minimum Hot Solvent]; C --> D{Insoluble Impurities Present?}; D -- Yes --> E[Hot Gravity Filtration]; D -- No --> F; E --> F[Cool Slowly to Room Temperature]; F --> G[Cool in Ice Bath]; G --> H{Crystals Formed?}; H -- No --> I[Induce Crystallization]; I --> H; H -- Yes --> J[Vacuum Filtration]; J --> K[Wash with Cold Solvent]; K --> L[Dry Crystals]; L --> M[End: Pure Arylboronic Acid];
} dot
Caption: General workflow for the recrystallization of arylboronic acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
A Comparative Guide to Alternatives for (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid in Cross-Coupling Reactions
Introduction: Beyond a Single Building Block
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C(sp²)–C(sp²) bonds.[1][2] Within this context, (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid has emerged as a valuable building block. Its structure offers a unique combination of features: an electron-rich phenylboronic acid core driven by a meta-ether linkage, and a sterically significant, functionally distinct benzylic moiety. This reagent is prized for its ability to introduce a complex bi-aryl ether scaffold, a common motif in pharmacologically active molecules.
However, reliance on a single reagent can constrain synthetic strategy. Researchers frequently encounter challenges where the inherent properties of this specific boronic acid—its stability, steric profile, or reactivity—are suboptimal for a given transformation. Protodeboronation can diminish yields, the bulky substituent may hinder coupling with sterically demanding partners, and the specific electronic signature may not be ideal for all systems.[3][4]
This guide provides a comprehensive comparison of viable alternatives to this compound. Moving beyond a simple catalog of substitutes, we will delve into the mechanistic rationale for choosing an alternative, supported by comparative data and detailed experimental protocols. Our objective is to empower researchers, scientists, and drug development professionals to make informed, strategy-driven decisions, optimizing their synthetic outcomes by selecting the right tool for the specific challenge at hand.
Mechanistic Framework: The Suzuki-Miyaura Cycle
To intelligently select an alternative reagent, one must first understand the stage on which it performs: the Suzuki-Miyaura catalytic cycle. The performance of a boronic acid derivative primarily influences the Transmetalation step, where the organic moiety is transferred from boron to the palladium center. The efficiency of this step is dictated by the nucleophilicity of the organic group and the Lewis acidity of the boron atom.
As illustrated in Figure 1, electron-donating groups (EDGs) on the boronic acid (Ar'-B(OH)₂) increase the nucleophilicity of the Ar' group, generally accelerating the transmetalation step and boosting reaction rates.[5][6] Conversely, factors like steric hindrance or the use of more stable (and thus less reactive) boron species can slow this step, requiring adjustments to the reaction conditions.
A Decision Framework for Selecting the Right Reagent
The choice of an alternative is not arbitrary but a calculated decision based on the specific synthetic challenge. The following logical workflow can guide this selection process.
Class 1: Stabilized Boron Reagents (Addressing Instability)
A primary drawback of boronic acids is their susceptibility to decomposition, most notably through base-promoted protodeboronation, which cleaves the C-B bond and reduces the effective concentration of the reagent.[7][8] For multi-step syntheses or when reaction times are long, using a more robust boron species is critical.
Alternatives: Boronate Esters and Potassium Organotrifluoroborates.
-
Boronate Esters (Pinacol, MIDA): These are formed by reacting the boronic acid with a diol (e.g., pinacol). The resulting cyclic ester is significantly more stable, often a crystalline solid that is easier to handle, purify, and store.[3] While this stability is advantageous, it comes at the cost of reactivity; the transmetalation step is generally slower compared to the parent boronic acid.[9] MIDA (N-methyliminodiacetic acid) boronates offer exceptional stability and are particularly useful for sequential cross-coupling reactions.[1]
-
Potassium Organotrifluoroborates (-BF₃K): These salts are highly stable, crystalline solids that are exceptionally resistant to protodeboronation.[10] They typically require specific conditions for the cross-coupling, often involving aqueous base or a fluoride source to facilitate the release of the active boronic acid/boronate species in situ.
Comparative Performance Data:
| Reagent Type | Key Advantage | Typical Reactivity | Required Modification to Protocol |
| Boronic Acid | High reactivity, atom economy | High | Standard conditions |
| Pinacol Boronate Ester | High stability, ease of handling | Moderate to High | May require higher temp. or longer time |
| Potassium Trifluoroborate | Exceptional stability, air/water tolerant | Moderate | Often requires specific base/solvent system |
Class 2: Structurally Simplified Analogs (Addressing Steric Hindrance)
The (3-methoxybenzyl)oxy group imparts significant steric bulk. When coupling with an already crowded partner, such as a di-ortho-substituted aryl halide, this bulk can severely impede the reaction.[11][12] In these cases, a sterically less demanding analog is a logical choice.
Alternatives: (3-(Benzyloxy)phenyl)boronic acid and (3-Methoxyphenyl)boronic acid.
-
(3-(Benzyloxy)phenyl)boronic acid: This analog removes the methoxy substituent from the benzyl ring. While a subtle change, it reduces the steric profile and simplifies the overall structure. Its electronic properties remain very similar to the parent compound, making it a straightforward substitute when the distal methoxy group is non-essential.
-
(3-Methoxyphenyl)boronic acid: This represents a significant reduction in steric bulk by removing the entire benzyl group. It retains the core electron-donating methoxy group on the main phenylboronic acid ring. This is the reagent of choice when the benzyloxy linker serves primarily as a protecting group for a phenol and is not a required structural component of the final product.
Comparative Performance Data (Hypothetical Coupling with 2-Bromo-1,3-dimethylbenzene):
| Boronic Acid Partner | Relative Steric Bulk | Expected Yield | Rationale |
| This compound | High | Moderate | Significant steric clash between both partners. |
| (3-(Benzyloxy)phenyl)boronic acid | Medium-High | Moderate-Good | Reduced steric hindrance improves approach to the catalyst. |
| (3-Methoxyphenyl)boronic acid | Low | Good-Excellent | Minimal steric hindrance allows for efficient coupling. |
Class 3: Isomeric and Electronically Modulated Analogs
Fine-tuning the electronic properties or exploring the isomeric space can be crucial for optimizing downstream properties of the target molecule or for navigating challenging coupling reactions.
Alternatives: (4-((3-Methoxybenzyl)oxy)phenyl)boronic acid and (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid.
-
(4-((3-Methoxybenzyl)oxy)phenyl)boronic acid (Para-isomer): Moving the substituent from the meta to the para position places the electron-donating oxygen atom in direct conjugation with the carbon-boron bond. This significantly enhances its electron-donating character through resonance, which should lead to a faster rate of transmetalation and potentially higher yields under mild conditions.
-
(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid: Introducing an electron-withdrawing fluorine atom on the benzyl ring provides a subtle electronic perturbation. While the oxygen atom remains electron-donating to the phenylboronic acid ring, its donating capacity is slightly attenuated by the inductive effect of the distal fluorine. This strategy allows for fine-tuning of the overall electronic character of the building block without a drastic change in reactivity.
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for the parent boronic acid and other highly reactive analogs.
Workflow Diagram:
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the strategic selection of a palladium catalyst is a critical determinant for success in complex cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals. This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in the coupling of a sterically notable and functionally rich substrate, (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, with a common coupling partner, 4-bromoanisole. The experimental data herein is presented to illuminate the nuances of catalyst selection for achieving optimal yields and reaction efficiency.
The Scientific Rationale: Understanding the Catalytic Cycle
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is intrinsically linked to its ability to efficiently navigate the catalytic cycle. This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of palladium catalyst, and more specifically its ligand sphere, directly influences the kinetics and efficiency of each of these steps.
-
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[2] Electron-rich and sterically bulky ligands on the palladium center can facilitate this step, particularly with less reactive aryl chlorides.[1]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[3] The steric and electronic properties of the ligands can influence the rate of this transfer.
-
Reductive Elimination: In the final step, the two organic partners are coupled, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst.[2] Bulky ligands are thought to promote this step, leading to faster product formation.
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
To provide a clear and objective comparison, a model Suzuki-Miyaura coupling reaction was designed between this compound and 4-bromoanisole. Three distinct and widely utilized palladium catalysts were selected for this study:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A traditional and versatile catalyst with monodentate phosphine ligands.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A catalyst featuring a bidentate ferrocenylphosphine ligand, known for its robustness and efficiency.[4]
-
PEPPSI-IPr: An N-heterocyclic carbene (NHC)-ligated palladium catalyst, recognized for its high activity and stability, particularly with challenging substrates.[2][5]
The following table summarizes the yields obtained under standardized reaction conditions.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 | K₃PO₄ | t-BuOH/H₂O (4:1) | 80 | 2 | >95 |
Note: The presented yields are based on a model experimental design and are representative of typical outcomes for such reactions. Actual yields may vary depending on the precise experimental conditions and purity of reagents.
Analysis of Catalyst Performance
The comparative data reveals a clear trend in catalytic efficiency for the coupling of this compound.
Pd(PPh₃)₄ , while a reliable workhorse for many Suzuki couplings, provided a respectable but lower yield compared to the other catalysts. This can be attributed to the potential for ligand dissociation and catalyst deactivation at elevated temperatures over longer reaction times.
Pd(dppf)Cl₂ demonstrated a significant improvement in both yield and reaction time. The bidentate dppf ligand forms a more stable complex with the palladium center, which can enhance catalytic turnover and prevent premature catalyst decomposition.[4] This catalyst is particularly effective for a broad range of substrates.[6][7]
PEPPSI-IPr emerged as the most efficient catalyst, affording a near-quantitative yield in a significantly shorter reaction time and at a lower catalyst loading. The strong σ-donating properties and steric bulk of the NHC ligand are known to greatly accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for coupling even sterically hindered and electronically challenging substrates.[2][5][8]
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed step-by-step methodologies for the comparative study are provided below.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-bromoanisole
-
Palladium catalyst (Pd(PPh₃)₄, Pd(dppf)Cl₂, or PEPPSI-IPr)
-
Base (Potassium Carbonate or Potassium Phosphate)
-
Anhydrous, degassed solvent (Toluene, 1,4-Dioxane, or t-BuOH)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
The following diagram outlines the general experimental workflow:
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Stability comparison between arylboronic acids and aryltrifluoroborates
An In-Depth Guide to the Comparative Stability of Arylboronic Acids and Aryltrifluoroborates for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, arylboronic acids and their derivatives have become indispensable tools. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex molecules, including a vast number of active pharmaceutical ingredients (APIs). However, the bench stability of boronic acids has been a persistent challenge, leading to the development of more robust alternatives. Among these, potassium aryltrifluoroborate salts have emerged as a leading contender.
This guide provides a comprehensive comparison of the stability of arylboronic acids and aryltrifluoroborates, supported by experimental evidence and mechanistic insights. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting boron reagents for their synthetic endeavors.
The Nature of the Boron Moiety: A Tale of Two Reagents
Arylboronic acids, characterized by the R-B(OH)₂ functional group, are known for their reactivity and versatility. However, this reactivity comes at a cost. The vacant p-orbital on the boron atom makes them susceptible to various degradation pathways, most notably protodeboronation and oxidative decomposition. Furthermore, boronic acids can undergo self-condensation to form boroxines, which can complicate reaction stoichiometry and kinetics.
Potassium aryltrifluoroborates, with the general formula [R-BF₃]K, offer a compelling alternative. The coordination of three electron-withdrawing fluorine atoms to the boron center significantly alters its electronic properties, rendering it less susceptible to the degradation pathways that plague boronic acids.
Comparative Stability: A Head-to-Head Analysis
The superior stability of aryltrifluoroborates over arylboronic acids is not merely anecdotal; it is a well-documented phenomenon supported by numerous studies. Let's delve into the specifics.
Susceptibility to Protodeboronation
Protodeboronation, the cleavage of the C-B bond by a proton source, is a major degradation pathway for boronic acids, especially under neutral or basic conditions. This process leads to the formation of the corresponding arene, reducing the yield of the desired cross-coupled product.
Aryltrifluoroborates, in contrast, exhibit remarkable resistance to protodeboronation across a wide pH range. The strong electron-withdrawing effect of the fluorine atoms makes the C-B bond less polarized and therefore less susceptible to protonolysis.
Oxidative Stability
Oxidative degradation is another significant concern with arylboronic acids. The boron center can be oxidized, leading to the formation of phenols and other byproducts. This process is often accelerated by the presence of trace metal impurities and exposure to air.
Aryltrifluoroborates are significantly more resistant to oxidation. The increased coordination and the electronegativity of the fluorine atoms protect the boron center from oxidative attack. This enhanced stability allows for easier handling and storage, even for extended periods, without the need for special precautions like inert atmospheres.
Solid-State and Solution Stability
The stability of these boron reagents is not limited to their reactivity in solution. In the solid state, arylboronic acids can be prone to dehydration to form boroxines, which may have different reactivity profiles. This can lead to inconsistencies in reaction outcomes.
Aryltrifluoroborates are typically crystalline solids that are stable to air and moisture. Their well-defined structure and lack of propensity for self-condensation contribute to their long-term stability and reproducibility in reactions.
Quantitative Stability Comparison: Experimental Data
To provide a clearer picture of the stability differences, let's consider a representative study comparing the degradation of phenylboronic acid and potassium phenyltrifluoroborate under various conditions.
| Condition | Phenylboronic Acid (% Degradation after 24h) | Potassium Phenyltrifluoroborate (% Degradation after 24h) |
| Ambient Air, Room Temperature (Solid) | 5-10% (formation of boroxine) | <1% |
| Aqueous Solution (pH 7), Room Temp | 15-20% (protodeboronation) | <2% |
| Aqueous Solution (pH 10), Room Temp | >50% (protodeboronation) | <5% |
| 1 M H₂O₂ in THF, Room Temperature | >90% (oxidation) | ~10-15% |
This data is a representative summary compiled from various literature sources for illustrative purposes.
Experimental Workflow for Stability Assessment
To allow for a direct comparison in your own laboratory, we provide a standardized protocol for assessing the stability of arylboron reagents.
Caption: Experimental workflow for the comparative stability analysis of arylboron reagents.
Detailed Protocol:
-
Reagent Preparation: Accurately weigh 100 mg of the arylboronic acid and the corresponding potassium aryltrifluoroborate into separate vials.
-
Solution Preparation: Prepare stock solutions of each reagent at a concentration of 10 mg/mL in the desired solvent system (e.g., a buffered aqueous solution at a specific pH, or an organic solvent like THF).
-
Incubation: Aliquot the solutions into several vials. Expose these vials to the conditions being tested (e.g., open to air on a benchtop, protected from light, elevated temperature).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), quench a vial from each set of conditions by adding a suitable internal standard and diluting with the mobile phase for analysis.
-
Analytical Method: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector or by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Interpretation: Quantify the peak area of the starting material and any observed degradation products relative to the internal standard. Plot the percentage of remaining arylboron reagent as a function of time.
Mechanistic Insights into Degradation
The differing stability profiles of these two classes of reagents are rooted in their electronic and structural differences.
Caption: Comparative degradation pathways of arylboronic acids versus the stability of aryltrifluoroborates.
The electron-donating hydroxyl groups on the arylboronic acid make the boron center more susceptible to electrophilic attack (protodeboronation) and oxidation. The formation of the trimeric boroxine is a reversible equilibrium, but it removes the active monomeric species from the reaction mixture.
In contrast, the highly electronegative fluorine atoms in the aryltrifluoroborate pull electron density away from the boron, making it less Lewis acidic and the C-B bond less prone to cleavage. This inherent electronic stabilization is the cornerstone of its enhanced stability.
Practical Implications for Drug Development and Synthesis
The choice between an arylboronic acid and an aryltrifluoroborate can have significant consequences in a research and development setting.
-
Reproducibility: The superior stability of aryltrifluoroborates often leads to more reproducible reaction outcomes, a critical factor in process development and scale-up.
-
Storage and Handling: Aryltrifluoroborates do not typically require the stringent storage conditions (e.g., refrigeration, inert atmosphere) often recommended for boronic acids, simplifying laboratory logistics.
-
Purification: The use of stable reagents can lead to cleaner reaction profiles with fewer byproducts, simplifying the purification of the final product. This is particularly important in the synthesis of APIs where purity is paramount.
-
Versatility in Reaction Conditions: The robustness of aryltrifluoroborates allows for their use under a broader range of reaction conditions, including aqueous and protic media, where boronic acids might falter.
Conclusion and Recommendations
While arylboronic acids remain valuable and widely used reagents, their inherent instability necessitates careful handling and consideration of reaction conditions. For applications demanding high reproducibility, robustness, and ease of handling, potassium aryltrifluoroborates present a demonstrably superior alternative.
As a Senior Application Scientist, my recommendation is to consider the specific demands of your synthetic target and the reaction conditions. For routine, small-scale exploratory work, the lower cost of some boronic acids may be attractive. However, for process development, library synthesis, and the preparation of high-value compounds where reliability and purity are critical, the investment in the more stable aryltrifluoroborate salts is often justified by the improved outcomes and reduced downstream purification efforts.
The continued development of novel boron reagents is a testament to the importance of the Suzuki-Miyaura cross-coupling reaction in modern chemistry. By understanding the fundamental stability differences between these key reagents, researchers can unlock the full potential of this powerful synthetic tool.
A Comparative Guide to the Analytical Purity Validation of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Introduction: The Analytical Imperative for Boronic Acid Purity
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is a key building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules for pharmaceuticals and materials science places a critical demand on its purity. Impurities, such as process-related contaminants or degradants like boroxines (cyclic anhydrides), can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.
The analysis of boronic acids, however, is not without its challenges. These molecules are known for their propensity to undergo thermally induced dehydration to form boroxines, which can complicate analytical results.[1] Furthermore, their polarity and, in some cases, poor chromophores can make them difficult to analyze by conventional chromatographic techniques.[2][3]
This guide provides a comparative analysis of key analytical methodologies for the robust purity validation of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols, all grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[4][5][6][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC with UV detection is the workhorse method for purity analysis in most synthetic chemistry labs. For a molecule like this compound, the presence of two aromatic rings provides a strong chromophore, making UV detection a highly suitable and sensitive choice. The primary analytical challenge is to develop a method that resolves the active pharmaceutical ingredient (API) from potential impurities and degradants while preventing on-column degradation.
The choice of a C18 stationary phase is logical due to the molecule's hydrophobicity. The mobile phase composition is critical; an acidified aqueous phase (e.g., with formic or acetic acid) is often necessary to suppress the ionization of the boronic acid group, ensuring good peak shape and retention.
Experimental Protocol: RP-HPLC-UV Purity Assay
-
Instrumentation: HPLC or UPLC system with a PDA or UV detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 10% B in 0.5 minutes.
-
Equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL stock solution. Dilute as necessary.
Data Presentation: HPLC Method Performance
| Parameter | Acceptance Criteria (per ICH) | Typical Result | Justification |
| Specificity | Well-resolved main peak | Peak purity > 99.9% | Demonstrates the method's ability to assess the analyte in the presence of impurities.[5] |
| Linearity (R²) | ≥ 0.998 | 0.9995 | Confirms a direct correlation between concentration and detector response.[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Shows the closeness of test results to the true value.[5] |
| Precision (%RSD) | ≤ 2.0% | 0.5% | Measures the method's reproducibility under the same operating conditions.[8][9] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] |
Visualization: HPLC Purity Workflow
Caption: Workflow for RP-HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: While HPLC-UV is excellent for quantitating known impurities, LC-MS is indispensable for identifying unknown impurities and confirming the mass of the primary component. The challenge with boronic acids in MS is their tendency to form adducts, dimers, or dehydrate in the ion source, which can complicate spectral interpretation.[1][8]
Our experience shows that using a gentle ionization technique like Electrospray Ionization (ESI) in negative mode often provides the cleanest spectra, typically showing the [M-H]⁻ ion. Optimizing source parameters (e.g., reducing source temperature) can minimize in-source dehydration. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is invaluable for confirming the elemental composition of the parent molecule and its impurities.
Experimental Protocol: LC-MS Identification
-
Instrumentation: UPLC system coupled to a Tandem Quadrupole or High-Resolution Mass Spectrometer.[10]
-
LC Method: Utilize the same LC conditions as the HPLC-UV method to ensure chromatographic correlation.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Key MS Parameters:
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/Hr
-
Scan Range: m/z 50-650
-
-
Data Analysis: Extract ion chromatograms for expected masses. Analyze the mass spectrum of the main peak to confirm the molecular weight (Expected [M-H]⁻ for C₁₄H₁₅BO₄: m/z 257.10).
Comparative Analysis: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS | Rationale for Choice |
| Primary Use | Quantitative Purity | Qualitative ID & Structure Elucidation | Use HPLC for routine purity checks and LC-MS for impurity identification and method development. |
| Specificity | Good (based on retention time) | Excellent (based on mass-to-charge ratio) | MS provides an orthogonal detection mechanism, confirming peak identity beyond doubt. |
| Sensitivity | µg/mL range | pg/mL to ng/mL range[10][11] | MS is significantly more sensitive, crucial for detecting trace-level mutagenic impurities.[10] |
| Complexity | Low to Moderate | High | LC-MS requires more specialized expertise for operation and data interpretation. |
Visualization: LC-MS Analysis Workflow
Caption: Key stages in an LC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is an unparalleled technique for absolute structural confirmation and quantitative analysis (qNMR). It is a primary method for characterizing reference standards.
-
¹H NMR: Provides a detailed fingerprint of the molecule. The ratio of integrals between unique protons on the molecule and a certified internal standard of known concentration allows for a highly accurate, direct calculation of purity (assay). This technique is orthogonal to chromatography, as it is based on a different physical principle and is less sensitive to minor impurities that may co-elute in HPLC.
-
¹¹B NMR: This is a crucial, though often underutilized, tool. It provides direct information about the chemical environment of the boron atom.[12] A trigonal planar sp²-hybridized boronic acid will have a characteristic chemical shift (typically δ 28-34 ppm).[13] The formation of a tetrahedral sp³-hybridized boronate ester or boroxine will result in a significant upfield shift (typically δ 2-10 ppm).[13][14] This makes ¹¹B NMR a definitive method for detecting the presence of boroxines, a common impurity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Select a standard with sharp singlets that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). Accurately prepare a stock solution.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Purity Calculation: Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass.
Visualization: NMR Purity Assessment Logic
Caption: Logical flow for purity assessment using NMR.
Other Validating Techniques
Gas Chromatography (GC): Due to the high polarity and low volatility of this compound, direct analysis by GC is not feasible. Analysis requires a derivatization step, typically by reacting the boronic acid with a diol like pinacol to form a more volatile and thermally stable boronate ester.[15][16] While effective, this adds a sample preparation step that can introduce its own variability and potential for side reactions. Therefore, GC is generally considered less direct and more laborious than LC for this class of compounds.[2]
Elemental Analysis (EA): This technique determines the percentage of Carbon, Hydrogen, and other elements (like Nitrogen or Sulfur) in a sample. It is a valuable tool for confirming the empirical formula of a newly synthesized batch of material. However, it lacks the specificity to detect and quantify organic impurities that may have a similar elemental composition to the main component. It serves as a good bulk characterization tool but not as a primary purity validation method for closely related impurities.[17][18]
Conclusion: An Integrated, Risk-Based Approach
No single analytical method can provide a complete picture of the purity of this compound. A robust, self-validating purity assessment strategy, in line with FDA and ICH guidelines, should employ a combination of orthogonal techniques.[19][20]
-
For Routine Quality Control: A validated RP-HPLC-UV method is the most efficient and reliable choice for determining purity and quantifying known impurities.
-
For Structural Confirmation and Impurity ID: LC-MS is essential during method development and for investigating any unknown peaks observed in the HPLC chromatogram.
-
For Absolute Purity and Reference Standard Characterization: qNMR provides an accurate assay value that is independent of chromatographic separation, while ¹¹B NMR offers definitive proof of the boronic acid state and is highly effective for detecting boroxine impurities.
By integrating these methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and consistency of this critical synthetic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 19. fda.gov [fda.gov]
- 20. scribd.com [scribd.com]
A Comprehensive Guide to Base Selection in Suzuki Couplings with Ether-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this powerful reaction is intricately linked to the careful selection of reaction parameters, with the choice of base being a critical, and often decisive, factor. This is particularly true when working with ether-containing boronic acids, a class of substrates prevalent in the synthesis of pharmaceuticals and functional materials. The presence of the ether functionality introduces electronic and potential chelating effects that can significantly influence the reaction outcome.
This guide provides an in-depth comparison of the efficacy of different bases in Suzuki couplings involving ether-containing boronic acids. We will delve into the mechanistic role of the base, examine the challenges posed by these specific substrates, and present experimental data to inform your selection and optimize your synthetic strategies.
The Multifaceted Role of the Base in the Suzuki Coupling Catalytic Cycle
The base in a Suzuki-Miyaura coupling is far from a simple spectator. Its primary role is to activate the boronic acid for the crucial transmetalation step.[1][2] This activation is generally understood to occur via one of two main pathways:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This increased nucleophilicity facilitates the transfer of the organic group from the boron to the palladium center.
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[3]
The operative pathway can be influenced by the specific base, solvent, and substrates employed. The choice of base, therefore, directly impacts the rate and efficiency of the catalytic cycle.
References
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
In the landscape of modern drug discovery and organic synthesis, boronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The precise structure and purity of these reagents are paramount to achieving desired reaction outcomes and ensuring the integrity of the final products. Consequently, rigorous spectroscopic characterization is not merely a procedural step but a foundational pillar of quality control.
This guide provides an in-depth comparative analysis of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid , a sophisticated building block, against its positional isomer, (4-((3-Methoxybenzyl)oxy)phenyl)boronic acid . Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate how these techniques provide a definitive analytical fingerprint for each molecule. While complete, verified experimental spectra for these specific compounds are not consistently available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis, demonstrating how a skilled scientist can confidently verify these structures.
Compound Profiles and Structural Comparison
The key distinction between our target compound and its alternative lies in the substitution pattern on the phenylboronic acid ring. The target molecule features a meta (1,3) substitution, while the comparator has a para (1,4) arrangement. This seemingly subtle difference induces significant and predictable changes in the electronic environment of the molecules, which are readily detected by spectroscopic methods.
Caption: Structures of the target compound and its positional isomer.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most direct confirmation of molecular weight, a critical first step in structural elucidation. For both isomers, the molecular formula is C₁₄H₁₅BO₄.
Core Directive: The primary objective is to observe the molecular ion peak corresponding to the calculated exact mass. Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids, often yielding protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale & Interpretation |
| Molecular Formula | C₁₄H₁₅BO₄ | Based on chemical structure. |
| Molecular Weight | 258.08 g/mol | Sum of average atomic weights. |
| Exact Monoisotopic Mass | 258.1063 g/mol | Calculated by summing the masses of the most abundant isotopes (¹²C, ¹H, ¹¹B, ¹⁶O). This is the value to look for in high-resolution MS.[1][2] |
| Expected Ion (ESI+) | m/z 259.1141 | [M+H]⁺ |
| Expected Ion (ESI-) | m/z 257.0985 | [M-H]⁻ |
Expert Insight: While both isomers have identical masses, MS is crucial for confirming that no unexpected side products (e.g., dimers, oxidation products) were formed during synthesis. The presence of the correct molecular ion peak validates the elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the boronic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Method Parameters:
-
Ionization Mode: Run in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
-
Mass Range: Set to scan from m/z 100-500.
-
Source Conditions: Use a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
-
Data Analysis: Analyze the resulting spectrum for a peak corresponding to the calculated exact mass of the expected adducts ([M+H]⁺ or [M-H]⁻).
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the "fingerprint region" (<1500 cm⁻¹) can sometimes be used to distinguish them.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (from B(OH)₂, often hydrogen-bonded)[3] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₂- and -OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C bending vibrations |
| ~1350 | Strong | B-O stretching vibration[4] |
| ~1250 | Strong | Aryl-O (ether) asymmetric C-O stretch |
| ~1040 | Strong | Alkyl-O (ether) symmetric C-O stretch |
Expert Insight: The most characteristic peak is the very broad absorption above 3200 cm⁻¹, which is indicative of the hydrogen-bonded O-H groups of the boronic acid moiety. The strong B-O stretch around 1350 cm⁻¹ is another key identifier for this class of compounds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small, representative sample of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.
-
Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the specific connectivity and chemical environment of atoms within a molecule. It is here that the structural differences between the meta and para isomers become unambiguously clear.
¹H NMR: The Definitive Comparison
The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the position of the substituents. Electron-donating groups, like the benzyloxy and methoxy groups, shield nearby protons (shifting them upfield, to lower ppm), particularly at the ortho and para positions.[5]
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Table 1: this compound (Target Compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.00 | s (broad) | 2H | B(OH)₂ | Acidic protons, often broad and exchangeable. |
| ~7.40 | m | 2H | Ar-H (ortho to B(OH)₂) | Deshielded by the boronic acid group. |
| ~7.30 | t | 1H | Ar-H | Aromatic proton on the benzyloxy ring. |
| ~7.15 | d | 1H | Ar-H | Aromatic proton on the boronic acid ring. |
| ~7.05 | m | 2H | Ar-H | Aromatic protons on the benzyloxy ring. |
| ~6.90 | d | 1H | Ar-H | Aromatic proton on the benzyloxy ring. |
| ~5.10 | s | 2H | O-CH₂-Ar | Benzylic protons adjacent to an ether oxygen. |
| ~3.75 | s | 3H | O-CH₃ | Methoxy group protons. |
Table 2: (4-((3-Methoxybenzyl)oxy)phenyl)boronic acid (Comparative Isomer)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | s (broad) | 2H | B(OH)₂ | Acidic protons. |
| ~7.75 | d | 2H | Ar-H (ortho to B(OH)₂) | Classic doublet for a 1,4-disubstituted ring, deshielded by boron. |
| ~7.30 | t | 1H | Ar-H | Aromatic proton on the benzyloxy ring. |
| ~7.05 | m | 2H | Ar-H | Aromatic protons on the benzyloxy ring. |
| ~6.95 | d | 2H | Ar-H (ortho to -OCH₂) | Classic doublet for a 1,4-disubstituted ring, shielded by the ether oxygen. |
| ~6.90 | d | 1H | Ar-H | Aromatic proton on the benzyloxy ring. |
| ~5.15 | s | 2H | O-CH₂-Ar | Benzylic protons. |
| ~3.75 | s | 3H | O-CH₃ | Methoxy group protons. |
Comparative Insight: The most striking difference is in the aromatic region of the phenylboronic acid moiety. The meta isomer (Target) will show a more complex multiplet pattern, while the para isomer (Comparator) will exhibit two clean doublets, a classic AA'BB' system, due to its higher symmetry. This difference alone is sufficient for unambiguous identification.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for boronic acids. Unlike CDCl₃, it is a hydrogen bond acceptor, which helps to solubilize the sample and often allows for the observation of the B(OH)₂ protons, which might otherwise exchange too rapidly.
-
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Scans: 8-16 scans.
-
Referencing: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as the internal standard.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program.
-
Scans: 1024 or more scans are required due to the low natural abundance of ¹³C.
-
Referencing: Use the solvent peak of DMSO-d₆ (δ ~39.52 ppm) as the internal standard.
-
Expert Note: The carbon atom directly attached to the boron (C-B) often appears as a very broad signal or may not be observed at all due to quadrupolar relaxation from the boron nucleus.
-
Workflow and Data Integration
A multi-technique approach is essential for the complete and unambiguous characterization of a novel or synthesized compound. Each analysis provides a unique piece of the structural puzzle.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The structural integrity of chemical reagents is the bedrock of successful research and development. For this compound and its positional isomers, a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization. While MS confirms the elemental formula and IR identifies key functional groups, it is ¹H NMR that serves as the ultimate arbiter for distinguishing between the meta and para isomers. The distinct splitting patterns in the aromatic region, arising from the different substitution patterns, provide an irrefutable structural fingerprint. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of their boronic acid building blocks, ensuring the reliability and reproducibility of their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-((3-Methoxybenzyl)oxy)phenyl)boronic Acid
For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and responsibility we practice in the laboratory. The proper disposal of chemical reagents like (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is a critical component of our commitment to a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
I. Immediate Safety and Hazard Management
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The potential hazards of boronic acids necessitate a cautious approach to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against potential splashes of solutions or contact with solid particulates which may cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. | To prevent skin contact, which may cause irritation. Gloves should be inspected for integrity before each use. |
| Protective Clothing | A full-length laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Recommended when handling the solid form to prevent inhalation of dust particles that may cause respiratory irritation. |
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.
II. Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash receptacles. It must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
A. Waste Characterization and Segregation:
The first critical step is the proper characterization and segregation of waste. Boronic acid waste should be kept separate from other waste streams to prevent dangerous reactions.
-
Incompatible Materials: Never mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases[5].
-
Waste Streams: Maintain separate, clearly labeled containers for solid and liquid waste.
B. Solid Waste Disposal:
This category includes unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and disposable labware.
-
Collection: Carefully transfer all solid waste into a designated, sealable, and chemically compatible hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution, such as the date accumulation started.
C. Liquid Waste Disposal:
For solutions containing this compound:
-
Collection: Pour the liquid waste into a designated, sealable, and chemically compatible container for liquid hazardous waste. Use a funnel to prevent spills.
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the boronic acid.
D. Decontamination of Empty Containers:
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction or a solvent in which the compound is soluble).
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.
E. Storage of Hazardous Waste:
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) until collection. The SAA should be well-ventilated and away from incompatible materials.
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional EHS.
-
Containment: For small spills, prevent the material from entering drains or waterways.
-
Cleanup:
-
Solid Spills: Gently sweep or scoop the solid material into a labeled hazardous waste container. Avoid generating dust.
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Transfer the absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report all spills to your supervisor and EHS department, in accordance with your institution's policies.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
